molecular formula C6H12O B1583634 4-Methyl-4-penten-1-OL CAS No. 22508-64-1

4-Methyl-4-penten-1-OL

Cat. No.: B1583634
CAS No.: 22508-64-1
M. Wt: 100.16 g/mol
InChI Key: LOFHPLKGPULNQP-UHFFFAOYSA-N
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Description

4-Methyl-4-penten-1-OL is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHPLKGPULNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177030
Record name 4-Methylpent-4-ene-1-ol
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Molecular Weight

100.16 g/mol
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CAS No.

22508-64-1
Record name 4-Methyl-4-penten-1-ol
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Record name 4-Methyl-4-penten-1-ol
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Record name 4-Methylpent-4-ene-1-ol
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Record name 4-methylpent-4-ene-1-ol
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Record name 4-METHYL-4-PENTEN-1-OL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol is an unsaturated aliphatic alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its known and potential biological significance. The information is curated to be a valuable resource for professionals in research, chemical development, and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
CAS Number 22508-64-1[1]
Appearance Colorless liquid (presumed)
Density 0.834 g/mL
Boiling Point 140-142 °C
Melting Point Not available
Flash Point 57 °C (135 °F)
Vapor Pressure 1.73 mmHg at 25 °C
Refractive Index 1.429
Solubility Soluble in water and organic solvents
IUPAC Name 4-methylpent-4-en-1-ol[1]

Spectroscopic Data

  • Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 100. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 85), loss of water (m/z 82), and cleavage of the carbon chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 2850-3000 cm⁻¹ region would correspond to C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons, the methylene (B1212753) protons adjacent to the double bond and the hydroxyl group, and the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the six carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond.

Experimental Protocols: Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound can be achieved via a Grignard reaction. This method involves the reaction of an allyl Grignard reagent with acetone (B3395972).

Reaction Scheme:

CH₂=CHCH₂MgBr + (CH₃)₂CO → (CH₃)₂C(OH)CH₂CH=CH₂

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.

    • Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

    • Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Acetone cluster_workup Work-up and Purification start Dry Glassware & Assemble under Inert Atmosphere mg_i2 Add Mg Turnings & Iodine Crystal start->mg_i2 ether1 Add Anhydrous Diethyl Ether mg_i2->ether1 initiation Initiate Reaction ether1->initiation allyl_br Prepare Allyl Bromide in Ether addition1 Dropwise Addition of Allyl Bromide allyl_br->addition1 initiation->addition1 stir1 Stir to Complete Formation addition1->stir1 cool1 Cool Grignard Reagent stir1->cool1 Proceed to Reaction addition2 Dropwise Addition of Acetone cool1->addition2 acetone_sol Prepare Acetone in Ether acetone_sol->addition2 stir2 Stir at Room Temperature addition2->stir2 quench Quench with Sat. NH4Cl stir2->quench Proceed to Work-up separate Separate Organic Layer quench->separate extract Extract Aqueous Layer separate->extract combine_wash Combine Organic Layers & Wash extract->combine_wash dry Dry over MgSO4 combine_wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap distill Fractional Distillation filter_evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the effects on signaling pathways of this compound. No dedicated studies on its pharmacological, toxicological, or metabolic profile have been identified.

However, general toxicological considerations for unsaturated alcohols are relevant. The toxicity of unsaturated alcohols can vary depending on the position of the double bond and the overall structure of the molecule.[2] Some unsaturated alcohols are known to be metabolized to more toxic compounds, such as unsaturated aldehydes, which can be reactive towards biological macromolecules.[3] Given the presence of both an alcohol functional group and a double bond, the metabolic fate of this compound could involve oxidation of the alcohol to an aldehyde or ketone, and/or epoxidation of the double bond. These potential metabolites could exhibit different biological activities compared to the parent compound.

For professionals in drug development, the absence of data on this compound's biological effects means that any consideration of this molecule as a scaffold or intermediate would necessitate a thorough in vitro and in vivo screening program to assess its bioactivity, toxicity, and metabolic stability.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its synthesis can be readily achieved through established organic chemistry methodologies like the Grignard reaction, a significant knowledge gap exists regarding its biological activity and potential interactions with cellular signaling pathways. This lack of biological data presents both a challenge and an opportunity for researchers. Further investigation into the pharmacological and toxicological profile of this compound is warranted to unlock its potential applications in various fields, including the development of new chemical entities for the pharmaceutical industry.

References

4-Methyl-4-penten-1-ol synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable unsaturated alcohol in organic synthesis. The document details the core reaction mechanisms, presents quantitative data for synthesis, and outlines detailed experimental protocols.

Core Synthesis Reaction: The Prins Reaction

The primary and most well-documented method for synthesizing this compound and its isomers is the Prins reaction. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene, in this case, isobutylene (B52900).[1][2] The outcome of the Prins reaction is highly dependent on the reaction conditions.[2] When water is absent, the cationic intermediate can lose a proton to yield an allylic alcohol, which is the desired pathway for this compound synthesis.[2]

The reaction between isobutene and formaldehyde can be catalyzed by various acid catalysts, including solid acid catalysts like modified zeolites (HZSM-5) and HSiW-V₂O₅-SiO₂.[1][3] The use of heterogeneous catalysts is advantageous as it simplifies catalyst separation and recycling.[1]

Reaction Mechanism

The reaction mechanism for the acid-catalyzed Prins reaction between isobutylene and formaldehyde to form this compound proceeds through the following key steps:

  • Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, activating it as an electrophile.[2]

  • Electrophilic Attack: The electron-rich double bond of isobutylene attacks the electrophilic carbon of the protonated formaldehyde, forming a tertiary carbocation intermediate.

  • Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) abstracts a proton from the methyl group adjacent to the carbocation, leading to the formation of the carbon-carbon double bond and yielding this compound.

Prins_Reaction_Mechanism cluster_step1 Step 1: Protonation of Formaldehyde cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation H2C=O H₂C=O H2C=OH+ [H₂C=OH]⁺ H2C=O->H2C=OH+ + H⁺ H+ H⁺ Isobutylene (CH₃)₂C=CH₂ Carbocation [(CH₃)₂C(⁺)-CH₂-CH₂-OH] Isobutylene->Carbocation + [H₂C=OH]⁺ Product CH₂=C(CH₃)-CH₂-CH₂-OH Carbocation->Product - H⁺

Caption: Prins Reaction Mechanism for this compound Synthesis.

Alternative Synthesis Routes

While the Prins reaction is a primary method, other synthetic strategies can be employed:

  • Grignard Reaction: The reaction of a Grignard reagent, such as (2-methylallyl)magnesium chloride, with an appropriate electrophile like ethylene (B1197577) oxide can yield this compound after hydrolysis.[1]

  • Isomerization of Related Alcohols: Acid treatment of isomers like 2-methyl-2-penten-1-ol can induce a shift of the double bond to the C4-C5 position, yielding this compound.[1] Methanesulfonic acid is a documented catalyst for such transformations.[1]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and a closely related isomer, providing insights into reaction conditions and yields.

ProductReactantsCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
4-Methyl-4-penten-2-ol (B1580817) & 4-Methyl-3-penten-2-ol (4:1 molar ratio)Acetaldehyde (B116499), IsobutyleneHSiW-V₂O₅-SiO₂1200.60595.7[3]
4-Penten-1-olTetrahydrofurfuryl chloride, Sodium-Reflux in etherAtmospheric5 (addition) + 2 (stirring)76-83[4][5]

Detailed Experimental Protocols

Synthesis of 4-Methyl-4-penten-2-ol via Prins Reaction (Illustrative Protocol)

This protocol is based on the synthesis of the isomer 4-methyl-4-penten-2-ol and can be adapted for the synthesis of this compound by substituting acetaldehyde with formaldehyde.[3]

Materials:

  • Toluene (B28343) solution of formaldehyde (or paraformaldehyde)

  • Isobutylene

  • HSiW-V₂O₅-SiO₂ solid acid catalyst

  • Toluene

  • 2000 ml autoclave with mechanical stirring and thermostat

Procedure:

  • Charge the autoclave with a toluene solution of formaldehyde (4 mol, e.g., 40% mass fraction), 800g of toluene, and 20g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[3]

  • Seal the autoclave and slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).[3]

  • Heat the reaction kettle to 120°C while maintaining a stirring speed of 800 rpm.[3]

  • Monitor the reaction progress by taking samples every hour for analysis by gas chromatography.[3]

  • After the complete conversion of formaldehyde (typically around 5 hours), terminate the reaction.[3]

  • Cool the reactor and recover any excess isobutylene.[3]

  • Disassemble the reactor, pump out the reaction liquid, and filter to recover the catalyst for potential reuse.[3]

  • Purify the filtrate by rectification to obtain the product.[3]

Experimental_Workflow A Charge Autoclave: Formaldehyde, Toluene, Catalyst B Introduce Isobutylene (0.60 MPa) A->B C Heat to 120°C (800 rpm stirring) B->C D Monitor Reaction (Gas Chromatography) C->D E Reaction Completion (Formaldehyde Consumed) D->E F Cool and Recover Excess Isobutylene E->F G Filter to Recover Catalyst F->G H Purify Product (Rectification) G->H

Caption: General Experimental Workflow for Prins Reaction Synthesis.

Synthesis of 4-Penten-1-ol via Ring Opening of Tetrahydrofurfuryl Chloride

This established protocol from Organic Syntheses provides a reliable method for a related unsaturated alcohol and illustrates fundamental techniques applicable to the synthesis of such compounds.[4][5]

Part A: Preparation of Tetrahydrofurfuryl Chloride

  • In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.[4][5]

  • Cool the mixture in an ice bath and add 500 g (4.2 moles) of freshly distilled thionyl chloride dropwise at a rate that maintains the temperature below 60°C.[4][5]

  • After the addition is complete, remove the ice bath and stir for 3-4 hours.[4][5]

  • Extract the product with ether, wash the combined ether extracts with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure to yield tetrahydrofurfuryl chloride.[4][5]

Part B: Synthesis of 4-Penten-1-ol

  • In a 2-L three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether.[4][5]

  • Add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether to initiate the reaction.[4][5]

  • Once the reaction begins (indicated by a blue color), add the remaining tetrahydrofurfuryl chloride solution dropwise over 5 hours while cooling the flask in an ice bath.[4][5]

  • After addition, continue stirring for 2 hours.[4][5]

  • Decant the ether solution and decompose any remaining sodium with ethanol (B145695) and ice water.[4]

  • Separate the ether layer, dry it over magnesium sulfate, remove the ether by distillation, and distill the residue to obtain 4-penten-1-ol. The yield is typically 76-83%.[5]

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed Prins reaction of isobutylene and formaldehyde. The choice of catalyst and control of reaction conditions are critical for maximizing yield and selectivity. This guide provides the foundational knowledge, including reaction mechanisms, quantitative data, and detailed experimental protocols, to support researchers and professionals in the synthesis of this and related unsaturated alcohols.

References

Spectroscopic Analysis of 4-Methyl-4-penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-4-penten-1-ol, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra, experimental Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.72s2H=CH₂
~3.65t2H-CH₂-OH
~2.08t2H=C-CH₂-
~1.73s3H=C-CH₃
~1.65s (broad)1H-OH
~1.78m2H-CH₂-CH₂OH

Note: Predicted using NMRDB.org. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~145.5=C(CH₃)₂
~110.3=CH₂
~62.7-CH₂-OH
~38.4=C-CH₂-
~30.6-CH₂-CH₂OH
~22.6=C-CH₃

Note: Predicted using NMRDB.org.

Table 3: Mass Spectrometry Data of this compound [1]

m/zRelative IntensityFragmentation
100Low[M]⁺ (Molecular Ion)
85High[M - CH₃]⁺
68Moderate[M - H₂O]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺

Source: PubChem.[1]

Table 4: Infrared (IR) Spectroscopy Data of this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
3330Broad, StrongO-H stretch
3075Medium=C-H stretch
2925StrongC-H stretch (sp³)
1650MediumC=C stretch
1440MediumC-H bend
1050StrongC-O stretch
890Strong=CH₂ bend (out-of-plane)

Source: PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • The spectral width should encompass the full range of carbon chemical shifts (typically 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., O-H, C=C, C-O).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic data analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Data_Analysis 2. Data Analysis & Interpretation cluster_Structural_Elucidation 3. Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Analysis Chemical Shifts Multiplicity Integration NMR->NMR_Analysis MS Mass Spectrometry (EI) MS_Analysis Molecular Ion Peak Fragmentation Pattern MS->MS_Analysis IR Infrared Spectroscopy (FTIR) IR_Analysis Characteristic Absorption Bands IR->IR_Analysis Structure_Confirmation Confirmation of This compound Structure NMR_Analysis->Structure_Confirmation Proton & Carbon Skeleton MS_Analysis->Structure_Confirmation Molecular Weight & Fragments IR_Analysis->Structure_Confirmation Functional Groups

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 4-methyl-4-penten-1-ol. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established NMR principles and data from structurally analogous compounds. This guide includes tabulated spectral data, a standard experimental protocol for data acquisition, and logical visualizations of the molecular structure and the workflow for spectral interpretation, serving as a valuable resource for researchers in organic synthesis, quality control, and drug development.

Molecular Structure and Predicted NMR Assignments

The chemical structure of this compound is depicted below, with each unique carbon and proton environment numbered to facilitate clear correlation with the predicted NMR data presented in the subsequent sections.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), t (triplet), and m (multiplet). Coupling constants (J) are estimated in Hertz (Hz).

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H on -OH~1.5 - 3.0broad s-1HHydroxyl proton, chemical shift is concentration and solvent dependent.[1]
H on C1 (-CH₂OH)~3.65tJ = 6.42HProtons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen.[2]
H on C2 (-CH₂-)~1.65m-2HMethylene (B1212753) protons adjacent to a methylene group and an allylic position.
H on C3 (-CH₂-)~2.10tJ = 7.62HAllylic protons, deshielded by the adjacent double bond.
H on C5 (=CH₂)~4.70s-2HVinylic protons of the terminal alkene.[3][4]
H on C6 (-CH₃)~1.75s-3HMethyl protons attached to the double bond.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The predicted chemical shifts (δ) are reported in ppm relative to TMS.

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C1 (-CH₂OH)~62.5Carbon attached to the hydroxyl group, significantly deshielded.[2][5]
C2 (-CH₂-)~30.0Aliphatic methylene carbon.
C3 (-CH₂-)~37.5Allylic carbon, slightly deshielded by the double bond.
C4 (=C<)~145.0Quaternary vinylic carbon.[4][6]
C5 (=CH₂)~110.0Terminal vinylic carbon.[4][6]
C6 (-CH₃)~22.5Methyl carbon attached to the double bond.

Experimental Protocols

This section outlines a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid interfering signals.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Spectral Width (SW): A range of 10-12 ppm is usually adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.[5]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR spectrum of this compound.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Acquire 1H and 13C NMR Spectra B Process Data (FT, Phasing, Baseline Correction) A->B C Analyze 1H NMR: Chemical Shift, Integration, Multiplicity B->C D Analyze 13C NMR: Number of Signals, Chemical Shift B->D E Correlate 1H and 13C Data C->E D->E F Assign Signals to Protons and Carbons of this compound E->F G Confirm Structure F->G

Caption: Workflow for the interpretation of the NMR spectrum of this compound.

Conclusion

This technical guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis for this compound, along with a standardized experimental protocol for data acquisition. The tabulated data and workflow diagrams offer a practical framework for researchers to identify, characterize, and assess the purity of this compound. The predicted spectral data serves as a reliable reference for the structural verification of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physical Characteristics of 4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-methylpent-4-en-1-ol. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a visualization of a plausible synthetic pathway.

Physical and Chemical Properties

4-methylpent-4-en-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O.[1] It is a colorless liquid under standard conditions.[2] The following tables summarize its key physical and chemical properties. Due to variations in reported values across different sources, a range or multiple values are provided where applicable, with corresponding citations.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
IUPAC Name 4-methylpent-4-en-1-ol
CAS Number 22508-64-1
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Canonical SMILES CC(=C)CCCO
InChI Key LOFHPLKGPULNQP-UHFFFAOYSA-N

Table 2: Physical Properties of 4-methylpent-4-en-1-ol

PropertyValueSource(s)
Boiling Point 147.3 ± 9.0 °C at 760 mmHg[1]
147 °C[2]
~140-142 °C[2]
Melting Point 22.55 °C (estimate)[2]
Density 0.8 ± 0.1 g/cm³[1]
0.834 g/cm³[2]
~0.814 g/mL[2]
Refractive Index 1.4289 (estimate)[2]
Flash Point 56.9 ± 15.0 °C[1]
Solubility Soluble in water and organic solvents.[2]
Vapor Pressure 1.73 mmHg at 25°C[2]

Experimental Protocols for Determination of Physical Properties

The following are detailed methodologies for the experimental determination of the key physical properties of 4-methylpent-4-en-1-ol. These protocols are based on standard laboratory practices.

2.1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.

  • Apparatus: Thiele tube or melting point apparatus with a heating block, thermometer, small test tube, and a sealed-end capillary tube.

  • Procedure:

    • A small volume (a few milliliters) of 4-methylpent-4-en-1-ol is placed into the small test tube.

    • The sealed-end capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

    • The test tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube filled with mineral oil or a melting point apparatus.

    • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This temperature should be recorded, along with the ambient atmospheric pressure.

2.2. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer or a volumetric flask, and an analytical balance.

  • Procedure:

    • A clean and dry pycnometer or volumetric flask of a known volume is weighed accurately on an analytical balance.

    • The vessel is then filled with 4-methylpent-4-en-1-ol up to the calibration mark, ensuring there are no air bubbles.

    • The filled vessel is reweighed to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the vessel. The temperature at which the measurement is made should be recorded.

2.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

    • A few drops of 4-methylpent-4-en-1-ol are placed on the clean, dry prism of the refractometer.

    • The prism is closed, and the light source is adjusted to illuminate the scale.

    • The adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature of the measurement should be controlled and recorded, as the refractive index is temperature-dependent.

2.4. Determination of Solubility

This protocol determines the qualitative solubility of 4-methylpent-4-en-1-ol in water and a common organic solvent.

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure for Water Solubility:

    • Approximately 1 mL of distilled water is placed in a test tube.

    • A small amount (e.g., 0.1 mL) of 4-methylpent-4-en-1-ol is added to the test tube.

    • The mixture is agitated vigorously for about one minute.

    • The mixture is observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble or partially soluble).

  • Procedure for Organic Solvent Solubility:

    • Repeat the above procedure using a common organic solvent (e.g., diethyl ether, ethanol) instead of water.

Synthetic Pathway Visualization

A plausible and common method for the synthesis of tertiary alcohols with a specific alkene moiety, such as 4-methylpent-4-en-1-ol, is through a Grignard reaction. The following diagram illustrates the logical workflow for the synthesis of 4-methylpent-4-en-1-ol starting from 3-buten-1-ol.

G cluster_0 Step 1: Protection of Alcohol cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Workup start 3-Buten-1-ol protected_alcohol Protected 3-Buten-1-ol start->protected_alcohol Protection protecting_agent Protecting Group (e.g., TBDMSCl) protecting_agent->protected_alcohol grignard_reagent Grignard Reagent from Protected Alcohol protected_alcohol->grignard_reagent Mg, Ether acetone Acetone grignard_product Intermediate Grignard Adduct acetone->grignard_product Nucleophilic Attack grignard_reagent->grignard_product final_product 4-Methylpent-4-en-1-ol grignard_product->final_product Aqueous Workup & Deprotection deprotection_agent Deprotecting Agent (e.g., TBAF) deprotection_agent->final_product

Caption: A plausible synthetic workflow for 4-methylpent-4-en-1-ol via a Grignard reaction.

References

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol (CAS: 22508-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol, with the CAS number 22508-64-1, is a bifunctional organic compound belonging to the alkenol class.[1] Its structure incorporates both a primary alcohol (-OH) and a terminal carbon-carbon double bond (alkene), making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential biological activities, drawing comparisons with structurally related compounds where direct data is limited.

Physicochemical Properties

This compound is a colorless liquid soluble in water and organic solvents.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 22508-64-1[1]
Molecular Formula C₆H₁₂O[3][4]
Molecular Weight 100.16 g/mol [1][3][4]
Appearance Colorless liquid[1][2]
Boiling Point 140-148 °C at 760 mmHg[1][2][3][5]
Density 0.8 - 0.814 g/cm³[1][2][3]
Flash Point 56.9 °C (134 °F)[3][5]
Vapor Pressure 1.7 mmHg at 25°C[3]
Refractive Index ~1.429[3]
LogP 1.57[3]
Solubility Soluble in water and organic solvents[2]

Synthesis and Chemical Reactivity

The dual functionality of this compound dictates its synthesis and reactivity, making it a valuable intermediate.

Synthesis

While various methods can be employed for its synthesis, one plausible route involves the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. This approach would utilize a substituted allyl Grignard reagent reacting with an epoxide. A generalized workflow for this type of synthesis is outlined below.

G reagent1 Allyl Halide (e.g., 1-bromo-2-methylprop-2-ene) grignard Grignard Reagent (2-methylallylmagnesium bromide) reagent1->grignard Anhydrous Ether reagent2 Magnesium (Mg) reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack epoxide Ethylene Oxide epoxide->intermediate product This compound intermediate->product Aqueous Workup (H₃O⁺) G cluster_alcohol Alcohol Reactions cluster_alkene Alkene Reactions cluster_bifunctional Bifunctional Reactions main This compound ester Ester main->ester RCOOH, H⁺ ether Ether main->ether NaH, R-X addition Addition Products (e.g., Alkanes, Halides) main->addition H₂, Pd/C or H-X oxidation Oxidation Products (e.g., Diols, Epoxides) main->oxidation mCPBA or OsO₄ polymer Functional Polymer main->polymer Initiator cyclic_ether Cyclic Ether main->cyclic_ether Acid Catalyst (Intramolecular) G stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb nlrp3 NLRP3 Inflammasome stimulus->nlrp3 compound Hypothetical Action of This compound (based on Terpinen-4-ol) compound->nfkb Inhibition compound->nlrp3 Inhibition cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) nfkb->cytokines nlrp3->cytokines inflammation Inflammatory Response cytokines->inflammation

References

The Elusive Natural Origins of 4-Methyl-4-penten-1-ol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – Despite extensive investigation into the vast repository of scientific literature, the natural sources and specific occurrences of the organic compound 4-methyl-4-penten-1-ol remain largely uncharacterized. This technical guide addresses the current state of knowledge, highlighting a significant gap in the understanding of the natural distribution of this specific terpenoid alcohol. While general methodologies for the analysis of related compounds are well-established, specific data pertaining to this compound is conspicuously absent from published research.

This review is intended for researchers, scientists, and drug development professionals who may have an interest in the natural product chemistry and potential biological activities of this compound. The current lack of data presents both a challenge and an opportunity for new avenues of research in chemical ecology and natural product discovery.

Current State of Knowledge: An Absence of Evidence

A comprehensive survey of scientific databases and literature reveals a notable lack of studies detailing the isolation or identification of this compound from natural sources. While some chemical databases generically list the compound as being "found in nature," they do not cite any primary literature to support this claim. In-depth searches for its presence in plant essential oils, as an insect semiochemical, or as a volatile organic compound (VOC) emitted by any organism have not yielded any specific examples.

This absence of data prevents the compilation of a quantitative summary of its natural occurrence. Consequently, no tables detailing its concentration in various sources can be provided at this time.

General Experimental Protocols for the Analysis of Related Volatile Organic Compounds

While specific protocols for this compound are not available due to the lack of its documented natural occurrence, the methodologies for the analysis of similar volatile terpenoid alcohols from natural matrices are well-established. These protocols are crucial for any future research aimed at identifying and quantifying this compound.

Sample Collection and Preparation

The initial step in the analysis of volatile compounds from natural sources is the careful collection and preparation of the sample material, which could include plant tissues (leaves, flowers, stems, roots), insect secretions, or air samples containing emitted volatiles.

  • Plant Material: Freshly collected plant material should be immediately processed to prevent the loss of volatile compounds. This may involve hydrodistillation, steam distillation, or solvent extraction. For more sensitive analyses, headspace collection techniques are often employed.

  • Insect-Derived Samples: Volatiles from insects can be collected through solvent extraction of glands or whole bodies, or by using headspace techniques to capture airborne pheromones or other semiochemicals.

Extraction of Volatile Compounds

Several techniques are commonly used to extract volatile compounds from natural samples:

  • Hydrodistillation: This classic method involves boiling the plant material in water and collecting the condensed vapor, which contains the essential oil.

  • Steam Distillation: Similar to hydrodistillation, but steam is passed through the plant material to vaporize the volatile compounds.

  • Solvent Extraction: Organic solvents such as hexane (B92381) or dichloromethane (B109758) are used to dissolve the volatile compounds from the sample material.

  • Solid-Phase Microextraction (SPME): A modern, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample to adsorb volatile analytes.

Identification and Quantification

The gold standard for the identification and quantification of volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The retention time of a compound is a key characteristic used for its identification.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its definitive identification by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of a specific compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known amount of an internal or external standard.

Signaling Pathways and Logical Relationships: A Theoretical Framework

Given the lack of information on the natural occurrence and biological role of this compound, any discussion of its involvement in signaling pathways is purely speculative. However, we can propose a theoretical workflow for investigating such a role, should the compound be discovered in a biological context.

experimental_workflow cluster_discovery Discovery & Identification cluster_bioassay Biological Activity Assessment cluster_pathway Signaling Pathway Elucidation Discovery Discovery of this compound in a Natural Source Extraction Extraction (e.g., SPME, Distillation) Discovery->Extraction Analysis Identification & Quantification (GC-MS) Extraction->Analysis Bioassays Behavioral/Physiological Bioassays Analysis->Bioassays Test pure compound EAG Electroantennography (EAG) (if insect-related) Bioassays->EAG Confirm sensory reception Receptor Receptor Identification EAG->Receptor Downstream Downstream Signaling (e.g., Ca2+ influx, gene expression) Receptor->Downstream

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-4-penten-1-ol, a valuable intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its production and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, an unsaturated alcohol, possesses the chemical formula C6H12O.[1][2] Its molecular structure consists of a five-carbon chain with a methyl group and a double bond at the fourth carbon position, and a hydroxyl group at the first position.

PropertyValue
Molecular Formula C6H12O[1][2]
Molecular Weight 100.16 g/mol [2][3]
IUPAC Name 4-methylpent-4-en-1-ol
CAS Number 22508-64-1[1]
Appearance Colorless liquid[1]
Boiling Point Approximately 140-142 °C[1]
Density Approximately 0.814 g/mL[1]
Solubility Soluble in water and organic solvents[1]

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_storage Storage Reactants 2-Methyl-2-penten-1-ol + Methanesulfonic Acid Reaction Reaction & Deformic Acid Treatment Reactants->Reaction Crude Crude this compound Reaction->Crude Distillation Distillation Crude->Distillation Pure Pure this compound Distillation->Pure GCMS GC-MS Analysis Pure->GCMS Storage Store in Closed Container Away from Ignition Sources Pure->Storage Data Structural & Purity Data GCMS->Data

References

Initial Investigations of 4-Methyl-4-Penten-1-ol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol is a versatile bifunctional molecule containing both a primary alcohol and a terminal alkene moiety. This unique combination of reactive sites makes it a valuable building block in organic synthesis, polymer chemistry, and for the development of novel pharmaceutical intermediates. The presence of both a nucleophilic hydroxyl group and an electrophilically susceptible double bond allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on oxidation, intramolecular cyclization, esterification, and polymerization. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate further research and application.

Oxidation

The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 4-methyl-4-pentenal (B1640716).[1][2][3] Stronger oxidants, like potassium permanganate (B83412) or chromic acid, will lead to the formation of 4-methyl-4-pentenoic acid. Care must be taken to avoid unwanted side reactions involving the carbon-carbon double bond.

Synthesis of 4-Methyl-4-pentenal via PCC Oxidation

This protocol describes the selective oxidation of this compound to 4-methyl-4-pentenal using pyridinium chlorochromate (PCC).

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica (B1680970) gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 4-methyl-4-pentenal.

  • Purify the crude product by fractional distillation or column chromatography.

Data Presentation:

ReactantReagent/CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundPyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature2-44-Methyl-4-pentenal~85-95

Note: Yield is estimated based on typical PCC oxidations of primary alcohols.

Visualization:

Oxidation_Pathway This compound This compound 4-Methyl-4-pentenal 4-Methyl-4-pentenal This compound->4-Methyl-4-pentenal PCC, DCM

Caption: Oxidation of this compound to 4-methyl-4-pentenal.

Intramolecular Cyclization

The presence of both a hydroxyl group and a double bond in this compound allows for intramolecular cyclization reactions, typically under acidic conditions. This reaction can lead to the formation of substituted tetrahydrofuran (B95107) derivatives. The electrophilic addition of a proton to the double bond generates a tertiary carbocation, which is then attacked by the internal nucleophilic hydroxyl group, leading to the formation of a five-membered ring. The expected product of this reaction is 2-(1-hydroxy-1-methylethyl)tetrahydrofuran, which is tautomeric with 2-methyltetrahydrofuran-2-yl-methanol.

Acid-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude cyclized product.

  • Purify the product by distillation or column chromatography.

Data Presentation:

ReactantReagent/CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundH₂SO₄ or p-TsOH (catalytic)Dichloromethane0 to RT12-242-Methyltetrahydrofuran-2-yl-methanolModerate

Note: Yield is an estimation as direct literature data for this specific reaction is scarce.

Visualization:

Cyclization_Pathway This compound This compound Tertiary Carbocation Intermediate Tertiary Carbocation Intermediate This compound->Tertiary Carbocation Intermediate H+ 2-Methyltetrahydrofuran-2-yl-methanol 2-Methyltetrahydrofuran-2-yl-methanol Tertiary Carbocation Intermediate->2-Methyltetrahydrofuran-2-yl-methanol Intramolecular Nucleophilic Attack

Caption: Intramolecular cyclization of this compound.

Esterification

The primary alcohol group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, a classic acid-catalyzed reaction with a carboxylic acid, is a common method to produce the corresponding esters.[4][5][6][7][8] These esters can have applications as fragrances, flavors, or as intermediates in further synthetic transformations.

Fischer Esterification with Acetic Acid

This protocol details the synthesis of 4-methyl-4-pentenyl acetate (B1210297) via Fischer esterification.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), a large excess of acetic acid (e.g., 3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 0.05 equivalents).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent and excess acetic acid under reduced pressure.

  • Purify the resulting 4-methyl-4-pentenyl acetate by fractional distillation.

Data Presentation:

ReactantReagent/CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundAcetic Acid, H₂SO₄ (catalytic)TolueneReflux4-84-Methyl-4-pentenyl acetateGood to High

Note: Yield is estimated based on typical Fischer esterification reactions.

Visualization:

Esterification_Pathway cluster_reactants Reactants This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Acetic Acid Acetic Acid Protonated Acetic Acid Protonated Acetic Acid Acetic Acid->Protonated Acetic Acid H+ Protonated Acetic Acid->Tetrahedral Intermediate 4-Methyl-4-pentenyl acetate 4-Methyl-4-pentenyl acetate Tetrahedral Intermediate->4-Methyl-4-pentenyl acetate -H2O, -H+

Caption: Fischer esterification of this compound.

Polymerization

The terminal alkene group in this compound makes it a suitable monomer for polymerization reactions. Both radical and coordination polymerization methods can be employed to synthesize polymers with pendant hydroxyl groups. These functionalized polymers can have applications in areas such as specialty coatings, adhesives, and drug delivery systems. Studies on the closely related 4-penten-1-ol (B13828) have shown its ability to undergo copolymerization with other olefins using metallocene catalysts.[9]

Radical Polymerization (Conceptual)

A general approach for the free-radical polymerization of this compound is presented below. Specific conditions would need to be optimized.

Experimental Protocol (Conceptual):

  • In a reaction vessel equipped for inert atmosphere operation, dissolve this compound in a suitable solvent (e.g., toluene or 1,4-dioxane).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to the appropriate temperature to initiate decomposition of the initiator (typically 60-80 °C for AIBN).

  • Maintain the reaction under an inert atmosphere for a specified period (e.g., 12-24 hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as hexane (B92381) or methanol.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation:

MonomerInitiatorSolventTemperature (°C)Reaction Time (h)PolymerMolecular Weight
This compoundAIBNToluene60-8012-24Poly(this compound)Variable

Note: This is a conceptual protocol. Actual conditions and resulting polymer properties would require experimental determination.

Visualization:

Polymerization_Workflow Monomer This compound Reaction Polymerization (Heat, Inert Atmosphere) Monomer->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Polymer Poly(this compound) Reaction->Polymer Purification Precipitation and Drying Polymer->Purification

Caption: General workflow for radical polymerization.

References

A Theoretical Framework for the Structural Elucidation of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and conformational analysis of 4-methyl-4-penten-1-ol, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of direct published theoretical studies on this specific alkenol, this paper outlines the established computational methodologies, including Density Functional Theory (DFT), that are applied to structurally similar unsaturated alcohols. We present a hypothetical conformational analysis, predict key structural parameters, and simulate vibrational spectra. This document serves as a methodological guide for researchers seeking to perform theoretical studies on this compound and related compounds, providing a foundation for understanding its stereoelectronic properties and potential intramolecular interactions. All presented quantitative data is hypothetical and serves an illustrative purpose.

Introduction

This compound is an unsaturated alcohol with a chemical structure that presents interesting possibilities for conformational isomerism due to the presence of a flexible alkyl chain and a π-system. The spatial arrangement of its constituent atoms can significantly influence its physical, chemical, and biological properties. Understanding the molecule's preferred conformations, bond lengths, bond angles, and vibrational modes is crucial for applications in drug design, where molecular geometry dictates intermolecular interactions with biological targets.

Theoretical and computational chemistry provide powerful tools for investigating molecular structures and energetics.[1] Methods such as Density Functional Theory (DFT) have proven to be highly effective in predicting the properties of organic molecules with a good balance of accuracy and computational cost.[2][3] This guide will detail the application of these methods to elucidate the structural characteristics of this compound.

Theoretical Methodology

The primary computational approach for this theoretical study would involve Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems.[3]

Conformational Search Protocol

A systematic conformational search is the initial and critical step in the theoretical analysis of a flexible molecule like this compound. The workflow for such a search is outlined below.

G start Initial Structure Generation (e.g., from 2D sketch) conf_search Systematic Rotational Scan of Dihedral Angles (e.g., using a molecular mechanics force field like MMFF94) start->conf_search low_energy_filter Filtering of Unique Low-Energy Conformers conf_search->low_energy_filter dft_optimization Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G(d)) low_energy_filter->dft_optimization thermo_analysis Thermochemical Analysis (Zero-point vibrational energy, Gibbs free energy) dft_optimization->thermo_analysis final_conformers Identification of the Most Stable Conformers thermo_analysis->final_conformers

Figure 1: Workflow for Conformational Analysis.
Quantum Chemical Calculations

For the quantum chemical calculations, a popular and well-validated functional, such as B3LYP, would be employed in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p).[4] This level of theory is known to provide reliable geometric parameters and vibrational frequencies for organic molecules.

Experimental Protocol (Hypothetical):

  • Initial Structure Generation: A 3D model of this compound is generated.

  • Conformational Search: A systematic search of the conformational space is performed by rotating all single bonds in increments of 30 degrees. A molecular mechanics force field (e.g., MMFF94) is used for initial energy minimization of each conformer.

  • DFT Optimization: The 10 lowest energy conformers from the initial search are then subjected to full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Analysis: The relative energies of the conformers are calculated, including both the electronic energy and the Gibbs free energy, to determine the most stable structures at a given temperature.

Predicted Structural Parameters

Based on the application of the above methodologies to similar unsaturated alcohols found in the literature, we can predict the key structural parameters for the most stable conformer of this compound. The following tables summarize these hypothetical, yet representative, data.

Predicted Bond Lengths
BondPredicted Length (Å)
C1=C21.34
C2-C31.51
C3-C41.54
C4-O51.43
C2-C61.51
C-H (sp2)1.08
C-H (sp3)1.09
O-H0.96

Table 1: Predicted Bond Lengths for this compound.

Predicted Bond Angles
AnglePredicted Angle (°)
C1=C2-C3122.0
C2-C3-C4112.0
C3-C4-O5109.5
C1=C2-C6121.0
C4-O5-H108.5

Table 2: Predicted Bond Angles for this compound.

Predicted Dihedral Angles
Dihedral AnglePredicted Angle (°)
C1=C2-C3-C4120.0 (gauche)
C2-C3-C4-O560.0 (gauche)
C3-C4-O5-H180.0 (anti)

Table 3: Predicted Key Dihedral Angles for the Most Stable Conformer of this compound.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propylene (B89431) chain in this compound allows for several low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding.

A key structural feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the π-electron cloud of the double bond. This type of interaction is known to occur in other unsaturated alcohols and can significantly influence the conformational preference.

G cluster_0 Potential Energy Surface A Global Minimum (e.g., Intramolecular H-bond) TS1 Transition State 1 A->TS1 ΔE‡ B Local Minimum 1 (e.g., Gauche conformer) TS2 Transition State 2 B->TS2 ΔE‡ C Local Minimum 2 (e.g., Anti conformer) TS1->B TS2->C

Figure 2: Simplified Potential Energy Surface Diagram.

The diagram above illustrates the relationship between different conformers on a potential energy surface. The global minimum would likely correspond to a conformation stabilized by an intramolecular hydrogen bond, while other local minima would represent different spatial arrangements of the alkyl chain.

Predicted Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecular structures and functional groups.[5][6] DFT calculations can provide theoretical vibrational spectra that are invaluable for the interpretation of experimental data.

The following table presents the predicted vibrational frequencies for some of the key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch3650Strong, Sharp
C-H stretch (sp2)3080Medium
C-H stretch (sp3)2950-2850Strong
C=C stretch1650Medium
C-O stretch1050Strong

Table 4: Predicted Key Vibrational Frequencies for this compound.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a conformation with an intramolecular hydrogen bond to the π-system, this frequency would be expected to shift to a lower wavenumber (red-shift) and broaden compared to a "free" O-H stretch.

Conclusion

This technical guide has outlined a robust theoretical framework for the detailed structural and conformational analysis of this compound. By employing established computational methodologies such as Density Functional Theory, it is possible to predict key structural parameters, identify stable conformers, and simulate vibrational spectra. The hypothetical data and visualizations presented herein serve as a valuable reference for researchers and professionals in the fields of chemistry and drug development. Future experimental studies, guided by these theoretical predictions, will be instrumental in validating and refining our understanding of the structure and properties of this versatile molecule.

References

Methodological & Application

4-Methyl-4-penten-1-ol: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-4-penten-1-ol is a valuable C6 homoallylic alcohol that serves as a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a terminal nucleophilic hydroxyl group and a trisubstituted alkene, allows for a variety of chemical transformations. This application note focuses on the utility of this compound in the synthesis of substituted tetrahydrofurans, key structural motifs found in numerous natural products and biologically active compounds. The strategic placement of the methyl group on the double bond influences the regioselectivity of cyclization reactions, making it a predictable and useful precursor for the synthesis of complex heterocyclic systems. This document provides detailed protocols for the iodoetherification of this compound, a key transformation that highlights its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless liquid
Boiling Point 140-142 °C[2]
Density ~0.814 g/mL[2]
CAS Number 22508-64-1[1]

Application in Heterocyclic Synthesis: Iodoetherification

One of the most powerful applications of this compound is its use in electrophilic cyclization reactions to generate substituted tetrahydrofurans. The intramolecular reaction of the hydroxyl group with the double bond, activated by an electrophile, proceeds readily. Iodoetherification, in particular, provides a mild and efficient method to construct the tetrahydrofuran (B95107) ring system while simultaneously introducing a reactive carbon-iodine bond that can be further functionalized.

The reaction of this compound with an iodine source, such as iodine monochloride or N-iodosuccinimide, in the presence of a base, proceeds via a 5-exo-tet cyclization pathway. This regioselectivity is favored due to the thermodynamic stability of the five-membered ring and the electronic nature of the trisubstituted double bond. The resulting product is 2-(iodomethyl)-5,5-dimethyltetrahydrofuran, a key intermediate for further synthetic transformations.

Iodoetherification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Iodonium_ion Iodonium Ion Intermediate This compound->Iodonium_ion + I₂ Iodine I₂ Oxonium_ion Oxonium Ion Intermediate Iodonium_ion->Oxonium_ion 5-exo-tet cyclization Product 2-(Iodomethyl)-5,5-dimethyltetrahydrofuran Oxonium_ion->Product Deprotonation a cluster_start Starting Material cluster_reaction1 Iodoetherification cluster_functionalization Further Functionalization (Examples) cluster_products Diverse Products A This compound B 2-(Iodomethyl)-5,5-dimethyltetrahydrofuran A->B NIS, DCM C Nucleophilic Substitution (e.g., with NaN₃, NaCN) B->C D Elimination (e.g., with DBU) B->D E Coupling Reactions (e.g., Suzuki, Sonogashira) B->E F Azides, Nitriles, etc. C->F G Exocyclic Alkene D->G H Alkylated/Arylated Derivatives E->H

References

Application Note: HPLC Analysis of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methyl-4-penten-1-ol is a key intermediate in organic synthesis and a component in the development of various chemical products.[1][2] Accurate and reliable quantification of this alkenol is crucial for quality control and reaction monitoring. While gas chromatography (GC) is a common method for analyzing volatile alcohols, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices that are more amenable to liquid chromatography.[3] This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Challenges in HPLC Analysis

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore, which limits detection sensitivity with standard UV detectors.[3][4] To overcome this, several strategies can be employed, including the use of low UV wavelengths for detection, pre-column derivatization to introduce a chromophore, or the use of alternative detection methods such as Refractive Index Detection (RID).[3][4] This note focuses on a direct analysis approach using a low UV wavelength.

Methodology Overview

This method utilizes a reverse-phase C18 column to separate this compound from other components. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid to improve peak shape.[5] Detection is performed at a low UV wavelength where the analyte exhibits some absorbance.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the HPLC analysis of this compound. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (tR) Approximately 4.5 min
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak in the sample chromatogram based on the retention time and the calibration curve.

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Navigating Fragrance Formulation: The Case of 4-methyl-4-penten-1-ol and its Viable Alternative, 4-methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 4-methyl-4-penten-1-ol in fragrance formulations have revealed that this specific chemical is not recommended for use in fragrance applications. While the precise reasoning for this exclusion is not publicly detailed, it is often due to factors such as insufficient safety data, potential for skin sensitization, instability within formulations, or undesirable olfactory characteristics. The fragrance industry adheres to strict safety and quality standards, and materials without a comprehensive and favorable profile are typically avoided.

In light of this, these application notes will focus on a closely related and commercially utilized isomer, 4-methyl-1-pentanol (B72827) , also known as isohexyl alcohol. This compound has a well-documented profile and offers interesting creative possibilities for fragrance formulators.

Application Notes for 4-methyl-1-pentanol (Isohexyl Alcohol)

1. Introduction

4-Methyl-1-pentanol is a branched-chain primary alcohol that is found naturally in some alcoholic beverages, contributing to their complex aroma profiles.[1] It is valued in the fragrance and flavor industry for its unique and multifaceted scent profile.

2. Olfactory Profile

The odor of 4-methyl-1-pentanol is characterized as:

  • Primary Notes: Nutty, Fermented, Oily[1]

  • Secondary Notes: Alcoholic, with subtle earthy and waxy nuances.

Its profile is less overtly floral or fruity than many common fragrance alcohols, making it a valuable modifier and special character ingredient.

3. Applications in Fragrance Formulation

4-Methyl-1-pentanol is not typically a dominant component of a fragrance but rather a strategic addition to achieve specific effects:

  • Enhancing Gourmand and Alcoholic Accords: Its fermented and nutty character makes it an excellent choice for building or enhancing the realism of whiskey, rum, wine, and other beverage-inspired accords.

  • Adding Complexity to Woody and Earthy Blends: The subtle oily and earthy facets can add depth and a natural feel to woody, chypre, and fougère compositions.

  • Modifier for Floral and Fruity Notes: In small quantities, it can cut through excessive sweetness in floral or fruity accords, adding a more sophisticated and less conventional twist.

  • Solvent and Co-solvent Properties: Like other alcohols, it can act as a solvent for other fragrance materials, though its primary value is olfactory.

4. Blending and Synergies

4-Methyl-1-pentanol blends well with a variety of fragrance materials:

  • Woods: Cedarwood, Sandalwood, Patchouli

  • Spices: Nutmeg, Clove, Cinnamon

  • Gourmand: Vanillin, Ethyl Maltol, Cocoa Absolute

  • Florals: Rose, Jasmine (to add a "wine-like" facet)

  • Fruits: Plum, Cherry, Dried Fruits

It can have a synergistic effect, for example, by enhancing the creamy and nutty notes of sandalwood or complementing the spicy warmth of clove.

Data Presentation

Table 1: Physicochemical Properties of 4-methyl-1-pentanol

PropertyValue
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
Appearance Colorless liquid
Boiling Point 151-152 °C @ 760 mmHg
Flash Point 51.67 °C
Solubility Soluble in alcohol

Table 2: Recommended Usage Levels of 4-methyl-1-pentanol in Consumer Products

Product TypeRecommended Concentration (%)
Fine Fragrance (Eau de Toilette, Eau de Parfum) 0.1 - 1.5
Soaps and Body Washes 0.2 - 2.0
Shampoos and Conditioners 0.1 - 1.0
Lotions and Creams 0.1 - 0.5
Air Fresheners 0.5 - 3.0

Note: These are general guidelines. The optimal concentration depends on the specific fragrance composition and product base.

Experimental Protocols

Protocol 1: Purity Analysis of 4-methyl-1-pentanol via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of 4-methyl-1-pentanol and identify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of 4-methyl-1-pentanol in high-purity ethanol.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the peak area percentage of 4-methyl-1-pentanol to determine purity.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep1 Prepare 1% solution in Ethanol Prep2 Vortex to mix Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Separate by GC Analysis1->Analysis2 Analysis3 Detect by MS Analysis2->Analysis3 Data1 Integrate TIC Analysis3->Data1 Data2 Calculate Purity Data1->Data2 Data3 Identify Impurities Data1->Data3

GC-MS workflow for purity analysis.
Protocol 2: Descriptive Sensory Analysis of 4-methyl-1-pentanol

Objective: To create a detailed olfactory profile of 4-methyl-1-pentanol using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists with demonstrated sensory acuity.

    • Conduct training sessions to familiarize panelists with the aroma of 4-methyl-1-pentanol and develop a common vocabulary for its scent descriptors.

  • Sample Preparation:

    • Prepare solutions of 4-methyl-1-pentanol at 1%, 5%, and 10% in a neutral, odorless solvent (e.g., dipropylene glycol - DPG).

    • Dip standard fragrance blotters into each solution for 2 seconds and allow the solvent to evaporate for 30 seconds.

  • Evaluation Procedure:

    • Present the coded blotters to the panelists in a randomized order in individual, well-ventilated sensory booths.

    • Instruct panelists to evaluate the odor at three time points: initial (top note), after 15 minutes (mid note), and after 1 hour (dry-down).

    • Panelists will rate the intensity of agreed-upon descriptors (e.g., nutty, fermented, oily, alcoholic, waxy) on a 10-point scale.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Collect and average the intensity ratings for each descriptor at each time point.

    • Generate a spider-web (radar) plot to visualize the sensory profile.

Sensory_Workflow A Panelist Training B Sample Preparation (Solutions & Blotters) A->B C Blotter Evaluation (0, 15, 60 min) B->C D Rate Descriptors (10-point scale) C->D E Data Analysis & Visualization D->E Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions (12 Weeks) cluster_eval Evaluation (Weeks 0, 2, 4, 8, 12) Prep Prepare 2% solution in 80% EtOH base CondA 40°C Oven Prep->CondA CondB UV Light Prep->CondB CondC Control (Dark, RT) Prep->CondC Eval1 Olfactory Assessment CondA->Eval1 CondB->Eval1 CondC->Eval1 Eval2 Visual Assessment Eval3 GC-MS Analysis

References

Application Notes and Protocols for the Oxidation of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methyl-4-penten-1-ol is a primary allylic alcohol. Its oxidation is a valuable transformation in organic synthesis, yielding either 4-methyl-4-pentenal (B1640716) or 4-methyl-4-pentenoic acid. These products serve as versatile intermediates in the synthesis of more complex molecules. The choice of oxidizing agent and reaction conditions dictates the outcome of the reaction. Mild oxidants will selectively produce the aldehyde, while strong oxidants will typically yield the carboxylic acid.[1][2][3] This document provides detailed protocols for the selective oxidation of this compound to its corresponding aldehyde and carboxylic acid.

General Oxidation Pathways

The oxidation of a primary alcohol like this compound can be stopped at the aldehyde stage or carried through to the carboxylic acid. The presence of water is often crucial for the second oxidation step, as it allows for the formation of an aldehyde hydrate, which is then further oxidized.[4][5]

G A This compound (Primary Allylic Alcohol) B 4-methyl-4-pentenal (Aldehyde) A->B Mild Oxidation (e.g., PCC, DMP, MnO₂) C 4-methyl-4-pentenoic acid (Carboxylic Acid) A:e->C:w Strong Oxidation (e.g., Jones Reagent, KMnO₄) B->C Further Oxidation (in presence of H₂O)

Caption: Oxidation pathways of this compound.

Protocol 1: Selective Oxidation to 4-methyl-4-pentenal (Aldehyde)

To achieve the selective oxidation of a primary alcohol to an aldehyde, it is crucial to use a mild oxidizing agent and anhydrous conditions to prevent over-oxidation to the carboxylic acid.[5][6] Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.[7] Another excellent method, particularly for allylic alcohols, is the use of activated manganese dioxide (MnO₂), which is known for its high selectivity.[8][9]

Method 1A: Using Pyridinium Chlorochromate (PCC)

PCC is a milder chromium-based reagent that can effectively oxidize primary alcohols to aldehydes, typically in dichloromethane (B109758) (DCM) as a solvent.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel or Celite®

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add PCC (1.5 equivalents) and a stir bar.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Filtration: Pass the mixture through a short plug of silica gel or Celite® to filter out the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-methyl-4-pentenal. Further purification can be achieved by distillation or column chromatography.[10]

Method 1B: Using Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a highly selective and mild oxidizing agent for allylic alcohols. The reaction is heterogeneous and occurs on the surface of the MnO₂.[8]

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or hexane

  • Celite® or filter paper

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Experimental Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 equivalent) and a suitable solvent like dichloromethane or hexane.

  • Reagent Addition: Add activated MnO₂ (5-10 equivalents by weight) to the solution. The large excess is typical for MnO₂ oxidations.[9]

  • Reaction: Stir the suspension vigorously at room temperature. The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂. Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids.

  • Purification: Wash the Celite® pad thoroughly with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure to obtain the product, 4-methyl-4-pentenal.

Data Summary: Oxidation to Aldehyde
MethodOxidizing AgentEquivalentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1APCC1.5Dichloromethane252 - 475 - 90
1BActivated MnO₂5 - 10 (by weight)Dichloromethane254 - 4880 - 95

Protocol 2: Oxidation to 4-methyl-4-pentenoic acid (Carboxylic Acid)

The oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent.[1][6] The reaction proceeds through the intermediate aldehyde, which is then further oxidized.[3][4] Jones reagent is a common and effective choice for this transformation.[5][6]

Method 2A: Using Jones Reagent

Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid. It is a powerful oxidant that converts primary alcohols to carboxylic acids.[4][6]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Experimental Protocol:

  • Prepare Jones Reagent: In a flask, carefully dissolve chromium trioxide in water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Caution: This reagent is highly corrosive and toxic.

  • Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone. Cool the flask in an ice bath.

  • Reaction: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the temperature below 20°C during the addition. An orange color will persist initially and then turn to a green-blue as the chromium(VI) is reduced to chromium(III).[11][12]

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously add isopropanol dropwise to quench any excess oxidant (observe the disappearance of the orange color).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methyl-4-pentenoic acid. Further purification can be done by distillation or crystallization.

Data Summary: Oxidation to Carboxylic Acid
MethodOxidizing AgentEquivalentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
2AJones Reagent~2.7 (of CrO₃)Acetone0 - 252 - 470 - 85

Experimental Workflow and Logic Diagrams

Workflow for PCC Oxidation (Method 1A)

This diagram illustrates the step-by-step laboratory procedure for the oxidation of this compound using Pyridinium Chlorochromate (PCC).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup dry flask under N₂ atmosphere B Add PCC and anhydrous DCM A->B C Add alcohol solution dropwise B->C D Stir at Room Temp (2-4 hours) C->D E Monitor by TLC D->E F Dilute with Diethyl Ether E->F G Filter through Silica/Celite plug F->G H Concentrate filtrate (Rotovap) G->H I Purify crude product (Distillation/Chromatography) H->I J Pure 4-methyl-4-pentenal I->J

Caption: Experimental workflow for PCC oxidation.

Oxidizing Agent Selectivity

This diagram illustrates the logic for choosing an oxidizing agent based on the desired product.

G Start Start: This compound DesiredProduct Desired Product? Start->DesiredProduct MildOx Use Mild Oxidant (PCC, MnO₂, DMP, Swern) Anhydrous Conditions DesiredProduct->MildOx Aldehyde StrongOx Use Strong Oxidant (Jones Reagent, KMnO₄) Aqueous Conditions DesiredProduct->StrongOx Carboxylic Acid Aldehyde Aldehyde: 4-methyl-4-pentenal CarboxylicAcid Carboxylic Acid: 4-methyl-4-pentenoic acid MildOx->Aldehyde StrongOx->CarboxylicAcid

Caption: Logic for selecting an oxidizing agent.

References

Application Notes and Protocols for 4-methyl-4-penten-1-ol as a High-Temperature Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-4-penten-1-ol as a high-boiling point solvent for various high-temperature organic reactions. The information is intended to guide researchers in exploring its potential in their synthetic endeavors.

Introduction

This compound is a primary alcohol with a boiling point that makes it a suitable medium for chemical reactions requiring elevated temperatures. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, offers a unique combination of polarity and potential for reactivity, although in its role as a solvent, its primary function is to provide a high-temperature, protic environment. This document outlines its physical properties, potential applications in common high-temperature reactions, and detailed experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Its relatively high boiling point, compared to common alcohol solvents like ethanol (B145695) or isopropanol, allows for a wider operational temperature range.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~140-142 °C[2]
Density ~0.814 g/mL[2]
Solubility Soluble in water and organic solvents[2]

Potential Applications in High-Temperature Synthesis

The properties of this compound suggest its utility in several classes of high-temperature organic reactions, including but not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki and Heck couplings, which often require elevated temperatures to proceed efficiently.[3][4][5] The protic nature of the alcohol can also play a role in the catalytic cycle.

  • Pericyclic Reactions: The high boiling point of this compound makes it a suitable solvent for thermally induced reactions like the Diels-Alder cycloaddition.[6]

  • Nucleophilic Substitution and Elimination Reactions: Where higher temperatures are needed to overcome activation barriers.

Experimental Protocols

The following are generalized protocols for key high-temperature reactions, adapted for the use of this compound as a solvent. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

A general workflow for conducting a high-temperature reaction using this compound is depicted below. This includes setup, reaction monitoring, and workup procedures.

G A Reaction Setup: - Dry glassware - Add reactants and catalyst - Add this compound B Inert Atmosphere: - Purge with N2 or Ar A->B C Heating: - Heat to desired temperature (e.g., 120-140 °C) B->C D Reaction Monitoring: - TLC, GC, or LC-MS C->D E Workup: - Cool to room temperature - Quench reaction - Extraction D->E Reaction Complete F Purification: - Column chromatography - Recrystallization E->F G Characterization: - NMR, MS, etc. F->G Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L2) ArPdX->ArPdOR Transmetalation (Base, R'B(OH)2) ArPdAr Ar-Pd(II)-Ar'(L2) ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination (Ar-Ar') Heck_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Alkene Complex ArPdX->AlkeneComplex Alkene Coordination SigmaAlkyl σ-Alkyl Pd(II) Complex AlkeneComplex->SigmaAlkyl Migratory Insertion HydridoPd H-Pd(II)-X(L2) SigmaAlkyl->HydridoPd β-Hydride Elimination HydridoPd->Pd0 Reductive Elimination (Base) Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Dienophile Dienophile Cycloadduct Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition (Heat)

References

Application Notes and Protocols for Grignard Reactions Utilizing 4-Methyl-4-penten-1-ol Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed protocols for the utilization of 4-methyl-4-penten-1-ol, a homoallylic alcohol, as a starting material in Grignard-mediated synthetic strategies. Due to the inherent reactivity of the hydroxyl group with the Grignard reagent, a direct reaction is unfeasible. The protocols outlined below therefore employ a robust protecting group strategy, allowing for the successful transformation of the this compound backbone and subsequent elaboration into more complex molecular architectures.

Overall Synthetic Strategy

The multi-step approach involves the following key transformations:

  • Protection of the Hydroxyl Group: The acidic proton of the alcohol is masked as a silyl (B83357) ether to prevent its reaction with the Grignard reagent.

  • Conversion to an Alkyl Halide: The protected alcohol is converted into a suitable alkyl halide, the precursor for the Grignard reagent. This is achieved via tosylation followed by nucleophilic substitution with a halide ion.

  • Formation of the Grignard Reagent: The protected alkyl halide is reacted with magnesium metal to form the corresponding organomagnesium halide.

  • Reaction with an Electrophile: The Grignard reagent is reacted with a carbonyl compound (e.g., an aldehyde or ketone) to form a new carbon-carbon bond.

  • Deprotection: The silyl ether protecting group is removed to unveil the final alcohol product.

Experimental Protocols

Protocol 1: Protection of this compound as a Silyl Ether

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers offer a good balance of stability and ease of removal.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound100.161.0 g9.98
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.65 g11.0
Imidazole (B134444)68.080.82 g12.0
Dichloromethane (B109758) (DCM), anhydrous84.9320 mL-

Procedure:

  • In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 9.98 mmol) and imidazole (0.82 g, 12.0 mmol) in anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (1.65 g, 11.0 mmol) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford the crude TBDMS-protected alcohol. The product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Conversion of the Protected Alcohol to an Alkyl Halide

This two-step protocol first converts the protected alcohol into a tosylate, which is a good leaving group, and then displaces the tosylate with a bromide ion.

Part A: Tosylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (based on 9.98 mmol starting alcohol)Moles (mmol)
TBDMS-protected alcohol-(from Protocol 1)9.98
p-Toluenesulfonyl chloride (TsCl)190.652.28 g12.0
Triethylamine (B128534) (TEA)101.192.1 mL15.0
Dichloromethane (DCM), anhydrous84.9325 mL-

Procedure:

  • Dissolve the TBDMS-protected alcohol (from Protocol 1, assuming quantitative yield) in anhydrous dichloromethane (25 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (2.28 g, 12.0 mmol).[1][2]

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer and wash successively with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

Part B: Bromination

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (based on 9.98 mmol starting material)Moles (mmol)
Protected tosylate-(from Part A)9.98
Lithium bromide (LiBr)86.851.30 g15.0
Acetone (B3395972)58.0830 mL-

Procedure:

  • Dissolve the crude tosylate from Part A in acetone (30 mL) in a round-bottom flask.

  • Add lithium bromide (1.30 g, 15.0 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude protected alkyl bromide.

Protocol 3: Formation and Reaction of the Grignard Reagent

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (based on 9.98 mmol starting material)Moles (mmol)
Protected alkyl bromide-(from Protocol 2)9.98
Magnesium turnings24.310.29 g12.0
Anhydrous diethyl ether or THF-25 mL-
Aldehyde/Ketone (e.g., benzaldehyde)106.121.06 g10.0
Iodine (crystal)253.811 small crystal-

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Place the magnesium turnings (0.29 g, 12.0 mmol) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Dissolve the protected alkyl bromide (from Protocol 2) in anhydrous diethyl ether (15 mL) and add it to the dropping funnel.

  • Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve the electrophile (e.g., benzaldehyde, 1.06 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude protected final product.

Protocol 4: Deprotection of the Silyl Ether

Materials:

Reagent/SolventAmount (based on 9.98 mmol starting material)
Crude protected final product(from Protocol 3)
Tetra-n-butylammonium fluoride (B91410) (TBAF), 1.0 M in THF11 mL
Tetrahydrofuran (THF)20 mL

Procedure:

  • Dissolve the crude product from Protocol 3 in THF (20 mL) in a round-bottom flask.[5]

  • Add the 1.0 M TBAF solution in THF (11 mL, 11.0 mmol) to the stirred solution at room temperature.[5]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final alcohol.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection A This compound B TBDMS-Protected Alcohol A->B  TBDMSCl, Imidazole, DCM   C Protected Tosylate B->C  TsCl, TEA, DCM   D Protected Alkyl Bromide C->D  LiBr, Acetone   E Grignard Reagent D->E  Mg, Ether/THF   F Protected Final Product E->F  Aldehyde/Ketone, then H₃O⁺ workup   G Final Alcohol Product F->G  TBAF, THF  

Caption: Overall experimental workflow.

G cluster_grignard Grignard Reagent Formation & Reaction cluster_deprotection Deprotection R_X R-Br (Protected Alkyl Bromide) Grignard R-MgBr R_X->Grignard  Ether/THF   Mg Mg⁰ Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate  Nucleophilic Attack   Carbonyl R'C=O (Aldehyde/Ketone) Carbonyl->Intermediate Alcohol Final Protected Alcohol Intermediate->Alcohol  H₃O⁺ Workup   Protected_Alcohol Final Protected Alcohol Final_Product Final Alcohol Product Protected_Alcohol->Final_Product  TBAF  

Caption: Generalized Grignard reaction mechanism.

References

Application Notes and Protocols: The Role of 4-Methyl-4-penten-1-ol in the Synthesis of Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic crystalline resin, is renowned for its low density, low dielectric constant, exceptional mechanical and chemical properties, high transparency, and significant gas permeability.[1][2] These characteristics make it a valuable material in diverse fields, including medical devices, electronics, and renewable energy.[3] PMP is primarily synthesized through the isotactic coordination polymerization of 4-methyl-1-pentene (B8377) (4MP) monomers.[1] The incorporation of functional comonomers, such as those containing hydroxyl groups, into the polyolefin chain can yield polymers with improved surface properties, combining polarity and non-polarity in a single material. This functionalization expands the potential applications of PMP, particularly in areas requiring enhanced biocompatibility or further chemical modification. This document details the synthesis of polymeric materials incorporating a hydroxyl-functionalized pentenol, focusing on the copolymerization of 4-methyl-1-pentene with 4-penten-1-ol (B13828).

Key Properties of Poly(4-methyl-1-pentene) (PMP)

The unique properties of PMP arise from its molecular structure, which includes isobutyl branches and a helical conformation.[3] A notable feature of PMP is that it is one of the few semi-crystalline polymers where the crystal density is lower than that of its amorphous phase.[3]

PropertyValue
Density~0.83 g/cm³[3][4]
Melting Point230-240 °C[3]
Transparency> 90%[3]
Haze< 3%[3]
Dielectric ConstantLow[3]

Catalytic Systems for Polymerization

The synthesis of PMP and its copolymers is predominantly achieved through coordination polymerization. The choice of catalyst is crucial as it significantly influences the polymer's isotacticity and overall properties.[3] The main catalyst systems employed are:

  • Ziegler-Natta Catalysts: The original catalysts used for PMP synthesis, effective in producing highly isotactic PMP.[1][3]

  • Metallocene Catalysts: Offer advantages over traditional Ziegler-Natta catalysts and can be used to synthesize both isotactic and syndiotactic PMP.[1][5]

  • Post-metallocene Catalysts: Also effective in producing highly isotactic PMP due to their stereochemical control.[1][3]

  • Late-transition Metal Catalysts: Another class of catalysts used in PMP synthesis.[1]

Experimental Protocols

Protocol 1: Homopolymerization of 4-Methyl-1-pentene

This protocol describes the general procedure for the homopolymerization of 4-methyl-1-pentene using a metallocene catalyst.

Materials:

  • 4-methyl-1-pentene (4M1P)

  • Toluene (B28343)

  • Methylaluminoxane (MAO) solution (10 wt% in toluene)

  • Metallocene catalyst solution (e.g., rac-Me2Si(2-Me-Ind)2ZrCl2 in toluene)

  • Ethanol (B145695)

  • Concentrated hydrochloric acid

  • Nitrogen gas

Equipment:

  • 100 mL glass reactor with an oil bath and magnetic stirrer

  • Syringes

  • Filter paper

  • Vacuum oven

Procedure:

  • Purge the glass reactor with nitrogen and maintain a nitrogen atmosphere.

  • Introduce toluene (e.g., 5 mL) and 4-methyl-1-pentene (e.g., 3.0 mL, 23.7 mmol) into the reactor.[6]

  • Set the oil bath to the desired polymerization temperature (e.g., 25°C).[6]

  • Inject the MAO solution (e.g., 6 mL, 10 mmol) into the reactor.[6]

  • Inject the metallocene catalyst solution (e.g., 1 mL, 10 µmol) to initiate the polymerization.[6]

  • Stir the mixture magnetically for the desired reaction time (e.g., 20 hours).[6]

  • Terminate the polymerization by pouring the mixture into ethanol containing concentrated hydrochloric acid.[6]

  • Stir the resulting mixture for 6 hours.[6]

  • Collect the precipitated polymer by filtration.[6]

  • Wash the polymer thoroughly with ethanol.[6]

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.[6]

Protocol 2: Copolymerization of 4-Methyl-1-pentene with 4-Penten-1-ol

This protocol details the synthesis of a copolymer of 4-methyl-1-pentene and 4-penten-1-ol, a hydroxyl-functionalized comonomer.

Materials:

  • 4-methyl-1-pentene (4M1P)

  • 4-penten-1-ol (4P1O)

  • Toluene

  • Methylaluminoxane (MAO) solution (10 wt% in toluene)

  • Metallocene catalyst (e.g., rac-Me2Si(2-Me-Ind)2ZrCl2)

  • Ethanol

  • Concentrated hydrochloric acid

  • Nitrogen gas

Equipment:

  • 100 mL glass reactor with an oil bath and magnetic stirrer

  • Syringes

  • Filter paper

  • Vacuum oven

Procedure:

  • Purge the glass reactor with nitrogen and maintain a nitrogen atmosphere.

  • In the reactor, charge toluene, 4-methyl-1-pentene, and the desired amount of 4-penten-1-ol.

  • Equilibrate the reactor to the desired polymerization temperature (e.g., 25°C or higher to potentially improve activity).[6]

  • Add the MAO solution to the reactor.

  • Inject the metallocene catalyst solution to start the copolymerization.

  • Allow the reaction to proceed with magnetic stirring for a set duration.

  • Quench the reaction by pouring the mixture into acidified ethanol.[6]

  • Stir the mixture to ensure complete precipitation of the copolymer.

  • Filter the copolymer, wash it with ethanol, and dry it in a vacuum oven at 60°C for 24 hours.[6]

Data Presentation

The following table summarizes the results from the copolymerization of 4-methyl-1-pentene (4M1P) with 4-penten-1-ol (4P1O) using a metallocene catalyst.

RunPolymerization Temp. (°C)4P1O in feed (mol%)4P1O in copolymer (mol%)Polymer Yield (g)Melting Temp. (Tm) (°C)
125001.56-
2255.03.21.23201
32510.06.80.98195
42520.015.00.65185
55010.07.11.55194

Data adapted from Wang et al. (2016).[6]

The results indicate that 4-penten-1-ol can be successfully incorporated into the poly(4-methyl-1-pentene) chain.[6] The melting temperature of the copolymer decreases with an increasing incorporation of the comonomer.[6] Notably, even with a high incorporation of 15.0 mol% of 4P1O, the copolymer maintains a relatively high melting temperature of 185°C.[6]

Characterization of Polymeric Materials

The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is used to determine the composition and sequence distribution of the copolymers.[6]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and other thermal properties of the polymer.[6]

  • Wide-Angle X-ray Diffraction (WAXD): To analyze the crystalline structure of the polymer.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reactor Preparation cluster_polymerization Polymerization cluster_workup Product Isolation cluster_characterization Characterization prep1 Purge Reactor with N2 prep2 Add Toluene & Monomers (4M1P & 4P1O) prep1->prep2 poly1 Set Temperature prep2->poly1 poly2 Add MAO Co-catalyst poly1->poly2 poly3 Inject Metallocene Catalyst poly2->poly3 poly4 Stir for Reaction Time poly3->poly4 workup1 Quench with Acidified Ethanol poly4->workup1 workup2 Precipitate & Stir workup1->workup2 workup3 Filter Polymer workup2->workup3 workup4 Wash with Ethanol workup3->workup4 workup5 Dry in Vacuum Oven workup4->workup5 char1 GPC workup5->char1 char2 NMR workup5->char2 char3 DSC workup5->char3 char4 WAXD workup5->char4

Caption: General experimental workflow for the synthesis and characterization of poly(4-methyl-1-pentene-co-4-penten-1-ol).

Coordination Polymerization Logical Flow

coordination_polymerization catalyst Metallocene Pre-catalyst active_catalyst Active Catalytic Species catalyst->active_catalyst cocatalyst MAO Co-catalyst cocatalyst->active_catalyst coordination Monomer Coordination to Metal Center active_catalyst->coordination monomers 4-Methyl-1-pentene & 4-Penten-1-ol monomers->coordination insertion Monomer Insertion into Polymer Chain coordination->insertion propagation Chain Propagation insertion->propagation Repetition termination Chain Termination propagation->termination polymer Functionalized Polyolefin termination->polymer

Caption: Logical flow of metallocene-catalyzed coordination copolymerization of 4-methyl-1-pentene with a functional monomer.

References

Application Notes and Protocols for Chiral Synthesis Methodologies Starting from 4-Methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of valuable building blocks commencing from the achiral starting material, 4-methyl-4-penten-1-ol. The primary focus is on two powerful asymmetric transformations: the Sharpless Asymmetric Epoxidation and the Sharpless Asymmetric Dihydroxylation. These methodologies facilitate the creation of highly functionalized, enantiomerically enriched epoxides and diols, which are pivotal intermediates in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. This guide includes comprehensive experimental procedures, tabulated quantitative data for analogous systems to provide expected outcomes, and visualizations of the synthetic workflows to aid in experimental design and execution.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and life sciences industries is ever-increasing, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. This compound is an attractive and readily available prochiral starting material. Its trisubstituted double bond and primary alcohol functionality make it an ideal substrate for a variety of asymmetric transformations. This document outlines two robust and highly selective catalytic methods for the introduction of chirality, providing a gateway to a diverse range of chiral synthons.

Sharpless Asymmetric Epoxidation of this compound

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the resulting epoxide.

Application Notes:

The product of the asymmetric epoxidation of this compound is a chiral epoxy alcohol, specifically (R)- or (S)-2-methyl-2-(3-hydroxypropyl)oxirane. This versatile intermediate can undergo a variety of subsequent transformations. The epoxide ring can be opened by a range of nucleophiles with high regioselectivity at the tertiary carbon, leading to the formation of chiral diols, amino alcohols, and other functionalized molecules. The primary alcohol can be further oxidized or protected, offering additional handles for synthetic elaboration. These chiral building blocks are valuable in the total synthesis of natural products and as key fragments in the development of new drug candidates. For instance, chiral epoxides are common precursors in the synthesis of bioactive terpenes and polyketides.

Quantitative Data Summary (Based on Analogous Systems)
EntryChiral LigandProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1(+)-DET(2S,3R)85-95>95
2(-)-DET(2R,3S)85-95>95
Experimental Protocol: Synthesis of (2S,3R)-2-methyl-2-(3-hydroxypropyl)oxirane

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (B31447)

  • Powdered 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves. Cool the flask to -20 °C in a cryocool bath. Add anhydrous dichloromethane, followed by (+)-diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄). Stir for 10 minutes, then add titanium(IV) isopropoxide (1.0 equivalent) dropwise. The mixture should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

  • Reaction Execution: To the catalyst mixture, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise. Stir for an additional 10 minutes.

  • Oxidant Addition: Add the solution of tert-butyl hydroperoxide in decane (1.5 equivalents) dropwise via syringe over a period of 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the chiral epoxy alcohol.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification A Mix 4Å MS, CH₂Cl₂, (+)-DET B Add Ti(OiPr)₄ A->B C Stir at -20°C B->C D Add 4-methyl- 4-penten-1-ol C->D E Add TBHP D->E F Stir at -20°C E->F G Quench with Tartaric Acid F->G H Extraction G->H I Chromatography H->I J Chiral Epoxy Alcohol I->J Sharpless_Dihydroxylation_Workflow A Prepare t-BuOH/H₂O and cool to 0°C B Add AD-mix-β and Methanesulfonamide A->B 1. C Add this compound B->C 2. D Stir at 0°C (6-24h) C->D 3. E Quench with Na₂SO₃ D->E 4. F Extract with Ethyl Acetate E->F 5. G Purify by Chromatography F->G 6. H Chiral Triol G->H 7.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methyl-4-penten-1-ol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature and boiling points of the impurities, the required purity of the final product, and the scale of the purification.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the synthesis process, which often involves a Grignard reaction. These may include:

  • Unreacted starting materials: Such as isobutyraldehyde (B47883) and allyl bromide.

  • Side products: Isomeric hexenols, diene hydrocarbons from coupling of the Grignard reagent, and higher boiling point residues.

  • Solvents: Residual solvents from the reaction and workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Q3: What is the boiling point of this compound, and how does it influence the purification strategy?

A3: The boiling point of this compound is approximately 147-148°C at atmospheric pressure (760 mmHg).[1][2][3] This relatively high boiling point makes fractional distillation a viable purification method, especially for removing lower-boiling impurities like residual solvents and some side products. For impurities with boiling points very close to that of the product, preparative HPLC may be a more effective technique.

Q4: Can GC-MS be used to assess the purity of this compound?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for assessing the purity of this compound. It can separate volatile impurities and provide structural information for their identification based on their mass fragmentation patterns.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of product from impurities.

  • Possible Cause: The fractionating column has insufficient theoretical plates for the separation.

  • Troubleshooting Steps:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., Raschig rings, Vigreux indentations).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.

Issue 2: The product is co-distilling with a close-boiling impurity.

  • Possible Cause: An impurity has a boiling point very close to that of this compound.

  • Troubleshooting Steps:

    • Attempt distillation under reduced pressure (vacuum distillation). This can often increase the boiling point difference between the product and the impurity.

    • If distillation is ineffective, consider using preparative HPLC for purification.

Issue 3: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Troubleshooting Steps:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure smooth and continuous stirring throughout the distillation process.

Preparative HPLC

Issue 1: Poor resolution between the product and an impurity peak.

  • Possible Cause: The chosen mobile phase and/or stationary phase are not optimal for the separation.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[4]

    • Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.

    • Adjust the flow rate. A lower flow rate can sometimes improve resolution.

Issue 2: Peak fronting or tailing of the product peak.

  • Possible Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Reduce the amount of sample injected onto the column.

    • If the compound is ionizable, adjust the pH of the mobile phase with a suitable buffer to ensure it is in a single ionic form.

    • Add a competitor compound to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Adsorption of the product onto the column, or decomposition on the stationary phase.

  • Troubleshooting Steps:

    • Flush the column with a strong solvent after the run to ensure all the product has eluted.

    • Check the stability of the compound under the HPLC conditions (e.g., pH of the mobile phase).

    • Ensure the collected fractions are properly handled and stored to prevent degradation.

Data Presentation

ParameterFractional DistillationPreparative HPLCGC-MS Analysis
Principle Separation based on differences in boiling points.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Purity >95% (depends on impurity profile)>99%For analytical assessment of purity
Typical Yield 70-90%80-95%Not applicable (analytical technique)
Key Equipment Distillation flask, fractionating column, condenser, receiving flask, heat source, vacuum pump (optional).HPLC system with a preparative pump, injector, preparative column, detector, and fraction collector.Gas chromatograph coupled to a mass spectrometer.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the amount of crude material. Equip the flask with a magnetic stir bar or boiling chips. Attach a well-insulated fractionating column, a condenser, and a receiving flask. Place a thermometer at the head of the column to monitor the vapor temperature.

  • Distillation:

    • Charge the crude this compound into the distillation flask.

    • Begin heating the flask gently with a heating mantle.

    • Collect the initial fraction (forerun), which will contain low-boiling impurities such as residual solvents.

    • As the temperature stabilizes near the boiling point of this compound (~147°C at atmospheric pressure), change the receiving flask to collect the main fraction.[1][2][3]

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure substance.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask. Do not distill to dryness.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Preparative HPLC Purification of this compound
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method first to determine the optimal separation conditions. A reverse-phase C18 column is a good starting point.

    • Use a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. An acidic modifier such as formic acid may be added for better peak shape.[4]

    • Optimize the gradient to achieve good separation between the this compound peak and any impurity peaks.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Prepare a concentrated solution of the crude this compound in a suitable solvent that is miscible with the mobile phase.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using a UV detector (if applicable) or a refractive index detector.

    • Collect the fraction corresponding to the this compound peak using a fraction collector.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.

    • Confirm the purity of the final product by analytical HPLC or GC-MS.

GC-MS Analysis of this compound
  • Sample Preparation: Dilute a small amount of the sample (crude or purified) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Parameters (starting point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 100 and characteristic fragment ions resulting from the loss of water (m/z 82) and other neutral fragments. The fragmentation pattern will be similar to other allylic alcohols, with prominent peaks corresponding to stable carbocations.

    • Identify impurity peaks and tentatively identify the impurities by comparing their mass spectra with library databases (e.g., NIST).

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation HPLC Preparative HPLC Crude->HPLC Analysis Purity Analysis (GC-MS) Distillation->Analysis HPLC->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Solutions Poor_Separation Poor Separation Inefficient_Column Inefficient Column Poor_Separation->Inefficient_Column Co_Distillation Co-distillation with Impurity Close_Boiling_Points Close Boiling Points Co_Distillation->Close_Boiling_Points Bumping Bumping/Uneven Boiling No_Boiling_Chips No Boiling Chips/Stirring Bumping->No_Boiling_Chips Longer_Column Use Longer/More Efficient Column Inefficient_Column->Longer_Column Reduce_Pressure Vacuum Distillation Close_Boiling_Points->Reduce_Pressure Consider_HPLC Consider Preparative HPLC Close_Boiling_Points->Consider_HPLC Add_Boiling_Chips Add Boiling Chips/Stir No_Boiling_Chips->Add_Boiling_Chips

Caption: Troubleshooting logic for fractional distillation issues.

References

4-Methyl-4-penten-1-ol long-term stability and storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 4-Methyl-4-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage protocol for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, refrigeration is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: As an unsaturated alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The primary alcohol group can be oxidized to form 4-methyl-4-pentenal (B1640716) and subsequently 4-methyl-4-pentenoic acid.[4][5] This can be initiated by exposure to air (oxygen) and can be accelerated by heat and light.

  • Polymerization: The vinyl group can undergo radical polymerization, especially in the presence of initiators, heat, or light, leading to the formation of oligomers or polymers.[6][7]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][3] It should also be stored away from strong acids.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is not definitively established and can vary depending on the purity of the material and storage conditions. If a retest date is not provided by the supplier, it is recommended to re-analyze the material after one year to ensure it meets the required specifications for your experiments.

Q5: How can I monitor the purity of this compound over time?

A5: Gas chromatography with flame ionization detection (GC-FID) is a suitable and robust analytical method for monitoring the purity of the volatile compound this compound and detecting potential volatile impurities.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in the GC chromatogram with a longer retention time. Polymerization or oligomerization has occurred.- Confirm the presence of oligomers using techniques like GC-MS. - If polymerization is confirmed, the material may not be suitable for use. - To prevent future issues, consider adding a polymerization inhibitor for long-term storage if not already present.[6][7][9]
Change in the physical appearance of the liquid (e.g., increased viscosity, discoloration). Significant degradation, likely including polymerization.- Discontinue use of the material. - Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere).
Decrease in the main peak area percentage in the GC analysis. Degradation of this compound.- Identify the degradation products by comparing retention times with potential impurities or using GC-MS. - Quantify the level of degradation. If it exceeds acceptable limits for your application, the material should be discarded.
Unexpected reaction outcomes or decreased yield in synthesis. The purity of the this compound may have been compromised.- Re-analyze the starting material to confirm its purity and identity before use. - Consider that degradation products may be interfering with the reaction.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Parameter Recommendation
Temperature Cool, refrigerated for long-term storage.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) is ideal to prevent oxidation.
Container Tightly sealed, preferably in an amber glass bottle to protect from light.[3]
Incompatibilities Store away from strong oxidizing agents and acids.[1][3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify the presence of volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC vial with septum cap

Method:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for alcohol analysis.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample into the GC. Identify and quantify the peaks based on their retention times and area percentages. The purity is determined by the area percentage of the main peak.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To intentionally degrade this compound to identify potential oxidative degradation products.

Materials:

  • This compound

  • 3% Hydrogen peroxide solution

  • Methanol (B129727) (as a solvent)

  • Reaction vial

Method:

  • Sample Preparation: Dissolve a known amount of this compound in methanol in a reaction vial.

  • Stress Condition: Add a small volume of 3% hydrogen peroxide to the solution.

  • Incubation: Gently stir the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: At various time points, withdraw an aliquot of the reaction mixture, quench any remaining hydrogen peroxide (e.g., with a small amount of sodium bisulfite solution), and analyze by GC-FID or GC-MS to identify the formation of new peaks corresponding to degradation products.

Mandatory Visualizations

Degradation_Pathway This compound This compound 4-Methyl-4-pentenal 4-Methyl-4-pentenal This compound->4-Methyl-4-pentenal Oxidation (e.g., O2, heat, light) Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Radical Polymerization (heat, light, initiators) 4-Methyl-4-pentenoic Acid 4-Methyl-4-pentenoic Acid 4-Methyl-4-pentenal->4-Methyl-4-pentenoic Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Action Start Experiment Failure or Unexpected Results CheckPurity Analyze this compound Purity by GC Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Discard Discard Material and Obtain New Batch PurityOK->Discard No OtherFactors Investigate Other Experimental Factors PurityOK->OtherFactors Yes ReviewStorage Review Storage Conditions Discard->ReviewStorage

Caption: Troubleshooting workflow for experiments involving this compound.

Storage_Protocol_Logic cluster_receipt Material Receipt cluster_storage_conditions Storage Conditions cluster_separation Segregation Receipt Receive this compound StoreCool Store in a Cool, Dry, Well-Ventilated Area Receipt->StoreCool ProtectLight Protect from Light (Amber Bottle) StoreCool->ProtectLight InertAtmosphere Store Under Inert Atmosphere ProtectLight->InertAtmosphere SealContainer Ensure Container is Tightly Sealed InertAtmosphere->SealContainer Separate Store Away From: SealContainer->Separate Oxidizers Strong Oxidizing Agents Separate->Oxidizers Yes Acids Strong Acids Separate->Acids Yes

Caption: Logical flow for proper storage of this compound.

References

Technical Support Center: Synthesis of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-4-penten-1-ol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common industrial and laboratory-scale synthesis of this compound is achieved through the Prins reaction. This reaction involves the acid-catalyzed condensation of isobutylene (B52900) with formaldehyde (B43269). Variations in catalysts and reaction conditions are employed to optimize the yield of the desired product. Another potential, though less direct, route involves the isomerization of 2-methyl-2-penten-1-ol under acidic conditions.[1]

Q2: I am observing multiple products in my reaction mixture besides this compound. What are the likely side products?

A2: The Prins reaction is known to generate several side products depending on the reaction conditions. The most common side products in the synthesis of this compound include:

  • Isomeric Alcohols: 4-methyl-3-penten-1-ol and 4-methyl-4-penten-2-ol (B1580817) are common isomers that can form. The double bond can migrate, or the hydroxyl group can be located at a different position on the carbon chain.[2]

  • Dioxane Derivatives: The reaction of another molecule of formaldehyde with the intermediate carbocation can lead to the formation of 4,4-dimethyl-1,3-dioxane.[3][4]

  • Diols: Under aqueous acidic conditions, the intermediate carbocation can be trapped by water to form 2-methyl-4-pentene-1,2-diol.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of isobutylene and formaldehyde (or its polymeric form, paraformaldehyde) in the product mixture.

Q3: What analytical techniques are recommended for identifying and quantifying the main product and side products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for analyzing the reaction mixture. GC provides the necessary separation of the volatile components, while MS allows for their identification based on their mass spectra. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is recommended due to its high sensitivity and reproducibility for hydrocarbons and alcohols. High-Performance Liquid Chromatography (HPLC) is generally not suitable for this analysis due to the volatility of the compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of this compound - Inappropriate reaction temperature or pressure.- Incorrect ratio of isobutylene to formaldehyde.- Catalyst deactivation or insufficient catalyst loading.- Presence of water in the reaction mixture (if anhydrous conditions are intended).- Optimize temperature and pressure based on literature for similar Prins reactions. A typical starting point is 120°C and elevated pressure.[2]- Experiment with varying the molar ratio of isobutylene to formaldehyde. An excess of isobutylene may favor the desired reaction.- Ensure the catalyst is active and used in the correct proportion.- If using a water-sensitive catalyst, ensure all reagents and solvents are anhydrous.
High proportion of isomeric alcohols (e.g., 4-methyl-3-penten-1-ol) - The catalyst or reaction conditions favor isomerization of the double bond.- Screen different acid catalysts. Some solid acid catalysts may offer higher selectivity.- Lowering the reaction temperature may reduce the rate of isomerization.
Significant formation of 4,4-dimethyl-1,3-dioxane - An excess of formaldehyde is used.- Reaction conditions (e.g., lower temperature) favor the formation of the dioxane.[3][4]- Use a stoichiometric or slight excess of isobutylene relative to formaldehyde.- Increase the reaction temperature, as higher temperatures tend to disfavor dioxane formation.
Presence of diol byproducts - The reaction is carried out in the presence of water, and the acidic conditions promote hydration of the intermediate carbocation.- If the diol is undesired, perform the reaction under anhydrous conditions.
Difficulty in purifying the final product - The boiling points of the desired product and isomeric side products are very close, making separation by distillation challenging.- Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column).- Consider preparative gas chromatography for obtaining a high-purity sample for analytical purposes.

Experimental Protocols

Representative Synthesis of this compound via Prins Reaction

  • Materials:

    • Isobutylene

    • Paraformaldehyde

    • Solid acid catalyst (e.g., HSiW-V₂O₅-SiO₂)[2]

    • Anhydrous toluene (B28343) (solvent)

  • Procedure:

    • In a high-pressure autoclave reactor equipped with mechanical stirring and a temperature controller, charge the solid acid catalyst and anhydrous toluene.

    • Add a solution of paraformaldehyde in toluene to the reactor.

    • Seal the reactor and slowly introduce isobutylene until the desired pressure is reached.

    • Heat the reactor to the target temperature (e.g., 120°C) and maintain stirring for a set reaction time (e.g., 5 hours).[2]

    • Monitor the reaction progress by taking aliquots and analyzing them by GC.

    • After the reaction is complete, cool the reactor, vent the excess isobutylene, and recover the liquid product.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting filtrate can be analyzed by GC-MS to identify the product distribution.

    • Purify the this compound from the crude product by fractional distillation.

Visualizations

Prins_Reaction_Pathway isobutylene Isobutylene intermediate Carbocation Intermediate isobutylene->intermediate formaldehyde Formaldehyde catalyst Acid Catalyst formaldehyde->catalyst catalyst->intermediate main_product This compound intermediate->main_product Proton loss isomer Isomeric Alcohols intermediate->isomer Rearrangement dioxane 4,4-Dimethyl-1,3-dioxane intermediate->dioxane + Formaldehyde diol Diol intermediate->diol + Water water Water water->diol

Caption: General reaction pathway for the acid-catalyzed synthesis of this compound, illustrating the formation of the main product and key side products.

Troubleshooting_Workflow start Start Synthesis synthesis Prins Reaction: Isobutylene + Formaldehyde start->synthesis analysis Analyze Crude Product (GC-MS, GC-FID) synthesis->analysis pure Desired Purity & Yield? analysis->pure end End pure->end Yes troubleshoot Troubleshoot Reaction pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield high_isomers High Isomers troubleshoot->high_isomers high_dioxane High Dioxane troubleshoot->high_dioxane optimize_conditions Optimize Temp, Pressure, Ratio low_yield->optimize_conditions change_catalyst Change Catalyst/Conditions high_isomers->change_catalyst adjust_ratio Adjust Formaldehyde Ratio high_dioxane->adjust_ratio optimize_conditions->synthesis change_catalyst->synthesis adjust_ratio->synthesis

Caption: A logical workflow for troubleshooting the synthesis of this compound, from initial reaction to product analysis and optimization.

References

Technical Support Center: Purification of Crude 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-methyl-4-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route used. Common impurities may include:

  • Structural Isomers: Other C6-alkenols, such as 4-methyl-3-penten-1-ol, which can form as byproducts and often have very close boiling points.

  • Unreacted Starting Materials: Depending on the synthesis, this could include reagents like isobutylene, formaldehyde, or Grignard reagents.[1]

  • Solvents: Residual solvents from the reaction or work-up, such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.[2][3]

  • Byproducts: Compounds formed from side reactions, such as dimers or polymers of the reactants.

  • Water: Introduced during the aqueous work-up phase of the synthesis.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, such as solvents and many structural isomers.[2][4]

  • Column Chromatography: This technique is ideal for removing non-volatile impurities, highly polar compounds, or isomers with very similar boiling points that are difficult to separate by distillation.[1][5]

  • Aqueous Extraction (Wash): A preliminary wash is often used to remove water-soluble impurities like salts or certain polar starting materials before distillation or chromatography.[6]

Q3: My compound appears to be degrading during distillation. What should I do?

A3: Allylic alcohols can be sensitive to heat.[7][8] If you suspect thermal degradation, consider the following:

  • Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing distillation to occur at a lower, less destructive temperature.[6]

  • Use of an Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially at high temperatures.

  • Alternative Methods: If the compound is highly sensitive, avoid distillation and use column chromatography at room temperature.

Troubleshooting Guide

Issue 1: The final product is still impure after fractional distillation.

Potential Cause Troubleshooting Steps
Inefficient Fractionating Column Use a longer or more efficient column (e.g., Vigreux, packed column) to increase the number of theoretical plates, enhancing separation.[4]
Azeotrope Formation The product may form an azeotrope with a residual solvent or water. Ensure the crude product is thoroughly dried (e.g., with anhydrous MgSO₄) before distillation.[9]
Close-Boiling Isomers Isomers may have nearly identical boiling points. In this case, fractional distillation may not be sufficient. Consider preparative gas chromatography (GC) or column chromatography for final purification.[10]
Distillation Rate Too Fast A high distillation rate reduces the column's efficiency. Slow down the heating to allow proper equilibrium to be established in the column, collecting the distillate at a rate of 1-2 drops per second.

Issue 2: Low yield of purified product.

Potential Cause Troubleshooting Steps
Product Loss During Transfers Minimize the number of transfers between flasks. Ensure all vessels are rinsed with a small amount of appropriate solvent to recover all material.
Distillation Fraction Too Narrow While collecting a narrow boiling point range ensures high purity, it can reduce yield. Monitor the purity of the fractions (e.g., by GC or TLC) to decide on the optimal cut-off points.
Incomplete Extraction During aqueous work-up, the product may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3x with a smaller volume of organic solvent) rather than a single extraction with a large volume.[6]
Thermal Decomposition As mentioned in the FAQs, the compound may be degrading. Use vacuum distillation to lower the temperature.[6] Do not distill to dryness, as this can cause decomposition of the residue.[2]

Issue 3: Difficulty separating the organic and aqueous layers during extraction.

Potential Cause Troubleshooting Steps
Emulsion Formation Emulsions are common when shaking vigorously. Gently invert the separatory funnel instead of shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period.[2]
Similar Densities If the densities of the two layers are very similar, separation can be slow. Adding brine to the aqueous layer will increase its density and improve separation.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₂O100.16~151-153 (est.)
4-methyl-3-penten-1-olC₆H₁₂O100.16~152-154
Diethyl EtherC₄H₁₀O74.1234.6
Tetrahydrofuran (THF)C₄H₈O72.1166
TolueneC₇H₈92.14111
IsobutyleneC₄H₈56.11-7

Note: The boiling point of this compound is estimated based on structurally similar compounds. Experimental determination is recommended.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from volatile impurities and byproducts.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer/adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum adapter and source (for vacuum distillation)

Procedure:

  • Drying: If the crude product contains water, dry it by adding anhydrous MgSO₄, swirling, and letting it stand for 15-20 minutes. Filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the dried crude product and a few boiling chips into the distillation flask. Ensure all joints are securely clamped and sealed.

  • Distillation: a. Begin heating the flask gently. b. Collect Forerun: Collect the initial, low-boiling fraction in a separate flask. This fraction will contain residual solvents like ether or THF.[2] c. Collect Main Fraction: Once the temperature stabilizes at the boiling point of the desired product, switch to a clean, pre-weighed receiving flask. Collect the distillate while the temperature remains constant. d. Stop Distillation: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains. Never distill to dryness. [2]

  • Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from non-volatile or similarly boiling impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate mixture; determine ratio by TLC)

  • Sand

Equipment:

  • Chromatography column

  • Collection tubes or flasks

  • Separatory funnel (for loading)

Procedure:

  • TLC Analysis: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: a. Pack the column with silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane). b. Add a thin layer of sand on top of the silica to prevent disturbance of the stationary phase.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: a. Add the eluent to the top of the column and begin collecting fractions. b. If a gradient elution is needed, gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate).[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Crude Product wash Aqueous Wash (e.g., with brine) start->wash dry Dry with MgSO₄ wash->dry check_stability Is compound thermally stable? dry->check_stability chromatography Column Chromatography dry->chromatography   Alternative Path distill Fractional Distillation check_stability->distill  Yes vacuum_distill Vacuum Fractional Distillation check_stability->vacuum_distill No check_purity Check Purity (GC/NMR) distill->check_purity vacuum_distill->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product  Pure repurify Repurify check_purity->repurify Not Pure repurify->chromatography Try Alternative TroubleshootingDistillation Troubleshooting: Impure Product After Distillation start Impure Product (Post-Distillation) check_bp Was boiling point range narrow and stable? start->check_bp bp_no No (Wide/Fluctuating BP) check_bp->bp_no No bp_yes Yes (Stable BP) check_bp->bp_yes Yes cause1 Possible Causes: - Distillation rate too fast - Inefficient column bp_no->cause1 solution1 Solution: - Slow down heating - Use a more efficient column cause1->solution1 cause2 Possible Causes: - Co-boiling isomer - Azeotrope formation bp_yes->cause2 solution2 Solution: - Ensure sample is dry - Purify via Column Chromatography cause2->solution2

References

Safe handling and disposal of 4-methyl-4-penten-1-ol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of 4-methyl-4-penten-1-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a colorless liquid organic compound.[1][2][3] Its primary hazards are not fully documented, but it should be handled with caution as it may be combustible. Similar chemicals can cause skin and eye irritation.[2]

Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A2: To minimize exposure, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side shields or chemical goggles.[2][4][5][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or PVC), a flame-retardant lab coat, and closed-toe shoes.[4][5][7] Double-gloving is recommended for enhanced protection.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5][7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

Q3: How should this compound be stored?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][9][10]

Q4: What is the proper procedure for disposing of this compound waste?

A4: this compound and any contaminated materials should be treated as hazardous waste.[7] Collect the waste in a designated, properly labeled, and sealed container.[7][11] Do not mix it with other waste streams.[11] Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][7][11]

Q5: What should I do in case of a spill?

A5: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7][12] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7][12] Ensure all ignition sources are removed and use non-sparking tools for cleanup.[5][8][9][10]

Troubleshooting Guide

Q: I notice a sweet, solvent-like odor. What should I do?

A: This may indicate a leak or inadequate ventilation. Immediately check your experimental setup for any leaks. Ensure you are working in a properly functioning chemical fume hood. If the odor persists, evacuate the area and inform your supervisor or EHS department.

Q: My skin came into contact with this compound. What are the immediate first aid steps?

A: Immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove any contaminated clothing.[8] Seek medical attention if irritation develops.[2]

Q: I accidentally splashed this compound into my eyes. What is the correct response?

A: Immediately rinse your eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

Q: I am observing an unexpected color change or gas evolution during my reaction with this compound. What does this signify?

A: This could indicate an unexpected side reaction or decomposition. If the reaction appears vigorous or uncontrollable, be prepared to take emergency action, such as using a fire extinguisher or evacuating the area. Inform your supervisor immediately.

Quantitative Data

PropertyValueSource(s)
Molecular FormulaC6H12O[2][3][13]
Molecular Weight100.16 g/mol [3][13]
AppearanceColorless clear liquid[1][2][3]
Boiling Point147.00 to 148.00 °C @ 760.00 mm Hg (est)[1]
Flash Point134.00 °F (56.90 °C) (est)[1]
DensityApproximately 0.814 g/mL[2][3]
SolubilitySoluble in water and organic solvents[2][3]

Experimental Protocol: Esterification of this compound with Acetic Anhydride (B1165640)

This protocol describes a standard procedure for the synthesis of 4-methyl-4-pentenyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1 equivalent of this compound with 1.5 equivalents of acetic anhydride and 1.5 equivalents of pyridine.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup:

    • Dilute the reaction mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product may be further purified by distillation or column chromatography if necessary.

Safety Precautions:

  • This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Wear all mandatory personal protective equipment.

  • Acetic anhydride and pyridine are corrosive and have strong odors; handle with care.

Visualizations

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal of this compound start Start: Obtain this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area conduct_experiment Conduct Experiment prepare_work_area->conduct_experiment spill Spill Occurs conduct_experiment->spill waste_collection Collect Waste (Labeled, Sealed Container) conduct_experiment->waste_collection small_spill Small Spill Cleanup (Absorbent, Non-sparking tools) spill->small_spill Small large_spill Large Spill (Evacuate, Contact EHS) spill->large_spill Large small_spill->waste_collection end End large_spill->end dispose Dispose as Hazardous Waste (Licensed Vendor) waste_collection->dispose dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Troubleshooting Low Yields in 4-methyl-4-penten-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methyl-4-penten-1-ol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and address challenges leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile intermediate in organic synthesis.[1] Its bifunctional nature, containing both a primary alcohol and a terminal alkene, allows for a wide range of chemical transformations. It is commonly used as a starting material for the synthesis of more complex molecules, including ethers, esters, and aldehydes, which may have applications as solvents, bactericides, and preservatives.[1]

Q2: How can I purify my starting material, this compound, if I suspect it is impure?

A2: If the purity of your this compound is a concern, fractional distillation is the recommended method of purification. The boiling point of this compound is approximately 140-142°C.[1] For reactions that are sensitive to moisture or air, it is crucial to perform the distillation under an inert atmosphere, such as nitrogen or argon, and to use oven-dried glassware.

Q3: What are the main safety precautions to consider when working with this compound?

A3: Under normal laboratory conditions, this compound exhibits low impact sensitivity and is not significantly corrosive or irritating.[1] However, standard safety protocols for handling chemicals should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[1] The compound should be stored in a sealed container, away from sources of ignition and oxidizing agents.[1]

Troubleshooting Guides for Common Reactions

Below are troubleshooting guides for common reactions involving this compound, focusing on identifying the causes of low yields and providing potential solutions.

Oxidation to 4-methyl-4-pentenal

The selective oxidation of this compound to its corresponding aldehyde, 4-methyl-4-pentenal, can be challenging due to the risk of over-oxidation to the carboxylic acid.

Troubleshooting Low Yields in Oxidation:

Symptom / Observation Potential Cause Recommended Solution
Low Conversion (Significant Starting Material Remains) 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC, DMP) may have degraded. 2. Insufficient Reagent: The molar ratio of oxidant to alcohol may be too low. 3. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate.1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidizing agent (e.g., to 1.5 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction's progress by TLC.
Formation of 4-methyl-4-pentenoic acid (Over-oxidation) 1. Presence of Water: Water can facilitate the further oxidation of the aldehyde to a carboxylic acid.[2] 2. Strong Oxidizing Agent: The chosen oxidizing agent may be too strong for selective aldehyde formation. 3. Prolonged Reaction Time/High Temperature: Excessive reaction time or temperature can promote over-oxidation.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Complex Mixture of Products 1. Side Reactions: The reaction conditions may be promoting undesired side reactions. 2. Impure Starting Material: Impurities in the this compound could be leading to byproducts.1. Re-evaluate the reaction conditions (solvent, temperature, catalyst). Consider a different oxidation protocol. 2. Purify the starting this compound by distillation before use.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Setup: In a dry, round-bottom flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction: To the stirred suspension, add a solution of this compound (1.0 equivalent) in dry DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification: Wash the filtrate with a dilute aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-4-pentenal. Further purification can be achieved by distillation.

Troubleshooting Workflow for Low Yield Oxidation

G start Low Yield in Oxidation check_conversion Check TLC for Starting Material start->check_conversion check_overoxidation Check for Carboxylic Acid Formation check_conversion->check_overoxidation No Starting Material inactive_reagent Inactive/Degraded Oxidant? check_conversion->inactive_reagent Starting Material Remaining insufficient_reagent Insufficient Molar Ratio? check_conversion->insufficient_reagent Starting Material Remaining low_temp Reaction Temperature Too Low? check_conversion->low_temp Starting Material Remaining check_purity Analyze Purity of Starting Material check_overoxidation->check_purity No Carboxylic Acid strong_oxidant Oxidant Too Strong? check_overoxidation->strong_oxidant Carboxylic Acid Detected water_present Presence of Water? check_overoxidation->water_present Carboxylic Acid Detected high_temp_time Reaction Time/Temp Too High? check_overoxidation->high_temp_time Carboxylic Acid Detected purify_sm Purify this compound via Distillation check_purity->purify_sm Impure Starting Material use_fresh_reagent Use Fresh Oxidizing Agent inactive_reagent->use_fresh_reagent Yes increase_equivalents Increase Equivalents of Oxidant insufficient_reagent->increase_equivalents Yes increase_temp Gradually Increase Temperature low_temp->increase_temp Yes use_mild_oxidant Use Milder Oxidant (e.g., PCC, DMP) strong_oxidant->use_mild_oxidant Yes use_anhydrous Use Anhydrous Conditions water_present->use_anhydrous Yes optimize_conditions Reduce Reaction Time/Temperature high_temp_time->optimize_conditions Yes

Caption: Troubleshooting workflow for low yield in the oxidation of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. A primary side reaction is elimination, which can significantly reduce the yield of the desired ether product.

Troubleshooting Low Yields in Williamson Ether Synthesis:

Symptom / Observation Potential Cause Recommended Solution
Significant Alkene Byproduct Formation 1. Steric Hindrance: The alkyl halide is secondary or tertiary, favoring E2 elimination.[3][4] 2. High Reaction Temperature: Higher temperatures favor elimination over substitution.[3]1. Use a primary alkyl halide. 2. Maintain a lower reaction temperature (e.g., 50-70 °C).
Low Conversion (Significant Starting Material Remains) 1. Insufficiently Strong Base: The base is not strong enough to fully deprotonate the alcohol. 2. Poor Nucleophilicity of Alkoxide: The solvent may be hindering the nucleophilicity of the alkoxide. 3. Reaction Not at Equilibrium: Insufficient reaction time.1. Use a stronger base such as sodium hydride (NaH). 2. Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[5] 3. Increase the reaction time and monitor by TLC.
Hydrolysis of Alkyl Halide Presence of Water: Water can react with the alkyl halide, especially under basic conditions.Ensure all reagents and solvents are anhydrous.

Quantitative Impact of Reaction Conditions on Yield:

Alkyl Halide Type Typical Ether Yield (SN2) Typical Alkene Yield (E2)
Methyl> 90%< 10%
Primary70-90%10-30%
Secondary10-50%50-90%
Tertiary< 5%> 95%
Note: These are generalized yields for the Williamson ether synthesis and can vary based on specific substrates and conditions.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a dry polar aprotic solvent (e.g., THF or DMF). Carefully add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Reaction: Add the primary alkyl halide (1.2 equivalents) dropwise to the alkoxide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and cautiously quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude ether can be purified by column chromatography or distillation.

Logical Relationships in Williamson Ether Synthesis

G start Williamson Ether Synthesis alcohol This compound start->alcohol base Strong Base (e.g., NaH) start->base alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base->alkoxide ether Desired Ether Product alkoxide->ether SN2 Attack elimination Alkene Byproduct (E2) alkoxide->elimination E2 Elimination alkyl_halide Primary Alkyl Halide alkyl_halide->ether alkyl_halide->elimination G cluster_0 Reaction Conditions cluster_1 Equilibrium Shift cluster_2 Outcome Excess Reactant Excess Reactant Shift to Products Shift to Products Excess Reactant->Shift to Products Remove Water Remove Water Remove Water->Shift to Products Acid Catalyst Acid Catalyst Acid Catalyst->Shift to Products Increases Rate High Ester Yield High Ester Yield Shift to Products->High Ester Yield

References

Technical Support Center: Prevention of 4-methyl-4-penten-1-ol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unintended polymerization of 4-methyl-4-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound is a homoallylic alcohol, containing a carbon-carbon double bond. This unsaturated bond makes the molecule susceptible to free-radical polymerization. This process is a chain reaction where individual monomer units (molecules of this compound) link together to form long polymer chains. This uncontrolled polymerization can alter the material's properties, rendering it unsuitable for its intended use. In a sealed container, this exothermic reaction can also lead to a dangerous buildup of pressure.

Q2: What are the ideal storage conditions to minimize polymerization of this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The storage temperature should be kept low to reduce the rate of potential polymerization. It is also crucial to store it away from strong oxidizing agents and free-radical initiators. The container should be tightly sealed to prevent exposure to air and moisture, and ideally stored under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: What are polymerization inhibitors and how do they function?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with these highly reactive free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain, thus creating an "induction period" during which polymerization is halted.[2]

Q4: Which polymerization inhibitors are recommended for this compound?

A4: While specific studies on this compound are limited, inhibitors effective for other unsaturated hydrocarbons, such as olefins and styrenes, are recommended. These primarily fall into the class of phenolic compounds. Commonly used inhibitors include:

  • Butylated Hydroxytoluene (BHT)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

These inhibitors are effective at low concentrations and typically require the presence of dissolved oxygen to function optimally.[2][3]

Troubleshooting Guide

Q: I've noticed an increase in the viscosity of my this compound sample. What could be the cause and what should I do?

A: An increase in viscosity is a primary indicator of oligomer or polymer formation. This suggests that the current storage conditions are insufficient to prevent polymerization.

  • Immediate Action: Check the age of the sample and the storage conditions. Ensure the container is properly sealed and stored away from heat and light sources. If the viscosity is significantly high, the material may no longer be suitable for your experiment.

  • Preventative Measures: If the material is still usable, consider adding a polymerization inhibitor. If an inhibitor is already present, its concentration may have depleted over time. It may be necessary to add more inhibitor or to re-purify the material and add a fresh amount of inhibitor.

Q: My sample of this compound has developed a precipitate. What does this mean?

A: The formation of a solid precipitate is a strong indication that significant polymerization has occurred. The precipitate is likely a higher molecular weight polymer that is insoluble in the monomer.

  • Immediate Action: The material is likely unusable for applications requiring pure monomer. Do not attempt to heat the sample to redissolve the polymer, as this can accelerate further polymerization and create a safety hazard.

  • Root Cause Analysis: This level of polymerization suggests a failure in storage and handling. This could be due to prolonged storage, exposure to high temperatures, contamination with a polymerization initiator, or the complete depletion of the inhibitor. Review your storage protocol and consider implementing an inhibitor replenishment schedule for long-term storage.

Q: How do I know if the inhibitor in my this compound is still effective?

A: The effectiveness of an inhibitor depletes over time as it is consumed by scavenging free radicals.

  • Monitoring: For critical applications, the inhibitor concentration can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Accelerated Stability Testing: A practical approach is to perform an accelerated storage stability test on a small sample to determine the remaining induction period. This involves heating the sample at a controlled temperature and monitoring for the onset of polymerization (e.g., by an increase in viscosity). This can help in determining a "use by" date for your material under your specific storage conditions.

Data Presentation

InhibitorChemical ClassTypical Concentration Range (ppm)Relative Effectiveness (for Styrene)Key Characteristics
Butylated Hydroxytoluene (BHT) Phenolic50 - 200HighGood solubility in organic monomers, effective at low concentrations.[4]
4-tert-Butylcatechol (TBC) Phenolic10 - 50ModerateRequires oxygen to be effective, commonly used for storage and transport of styrenic monomers.[3]
4-Methoxyphenol (MEHQ) Phenolic10 - 200Lower (compared to BHT and TBC)Effective at low concentrations, causes less discoloration than other phenolic inhibitors. Requires oxygen.[5][6]

Note: The relative effectiveness is based on data for styrene (B11656) polymerization and should be used as a guideline.[4] The optimal inhibitor and concentration for this compound should be determined experimentally.

Experimental Protocols

Protocol for Accelerated Storage Stability Testing of this compound

This protocol allows for the rapid evaluation of the effectiveness of different inhibitors at preventing the thermal polymerization of this compound.

Materials:

  • Samples of this compound

  • Selected inhibitors (e.g., BHT, MEHQ, TBC)

  • Small, sealable glass vials (e.g., 4 mL) with PTFE-lined caps

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)

  • Analytical balance

  • Viscometer or rheometer (optional, for quantitative analysis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for detailed analysis of oligomer formation)

Procedure:

  • Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor in a small amount of this compound or a compatible solvent at a known concentration (e.g., 10,000 ppm).

  • Sample Preparation:

    • Label a series of vials for each inhibitor and concentration to be tested, including a control sample with no inhibitor.

    • Dispense a known volume or weight of this compound into each vial (e.g., 2 mL).

    • Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final inhibitor concentrations (e.g., 50, 100, 200 ppm).

    • Seal the vials tightly.

  • Accelerated Aging:

    • Place the vials in the oven or heating block at a constant elevated temperature (e.g., 60°C).

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove a set of vials from the oven and allow them to cool to room temperature.

  • Analysis:

    • Visual Inspection: Observe the samples for any changes in clarity, color, or viscosity. Note the time at which any visible signs of polymerization (e.g., cloudiness, increased viscosity, gel formation) appear. This is the induction period.

    • (Optional) Viscosity Measurement: Measure the viscosity of the samples at each time point. A significant increase in viscosity indicates the onset of polymerization.

    • (Optional) GC-MS Analysis: For a more detailed analysis, dilute a small aliquot of each sample in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS. This will allow for the identification and quantification of dimers, trimers, and other oligomers, providing a more precise measure of polymerization.

Data Analysis:

Compare the induction periods for the different inhibitors and concentrations. A longer induction period indicates a more effective inhibitor system under the test conditions. Plot the percentage of monomer remaining or the percentage of oligomer formed over time for each inhibitor to compare their effectiveness.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat, Light Monomer Monomer Radical->Monomer Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Adds to chain Growing_Polymer_Chain->Growing_Polymer_Chain Chain Growth Stable_Polymer Stable_Polymer Growing_Polymer_Chain->Stable_Polymer Two chains combine

Caption: Free-radical polymerization mechanism of this compound.

Inhibition_Mechanism Free_Radical Growing Polymer Radical Inhibitor Phenolic Inhibitor (e.g., BHT) Free_Radical->Inhibitor Reacts with Stable_Species Stable, Non-Radical Species Inhibitor->Stable_Species Forms Polymerization_Stopped Polymerization Terminated Stable_Species->Polymerization_Stopped

Caption: Mechanism of polymerization inhibition by free-radical scavenging.

Troubleshooting_Workflow Start Observe sign of polymerization (e.g., increased viscosity, precipitate) Check_Storage Review storage conditions (temp, light, container seal) Start->Check_Storage Check_Inhibitor Is an inhibitor present? What is its concentration? Check_Storage->Check_Inhibitor Decision_Usable Is the material still usable? Check_Inhibitor->Decision_Usable Action_Add_Inhibitor Add or replenish inhibitor. Consider re-purification. Decision_Usable->Action_Add_Inhibitor Yes Action_Discard Safely discard the material. Decision_Usable->Action_Discard No Preventative_Action Implement preventative measures: - Use inhibitors - Optimize storage - Set shelf life Action_Add_Inhibitor->Preventative_Action Action_Discard->Preventative_Action

Caption: Troubleshooting workflow for unintended polymerization.

References

Overcoming challenges in the distillation of 4-methyl-4-penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Distillation of 4-Methyl-4-penten-1-ol

Welcome to the technical support center for the distillation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the distillation of this compound.

Issue 1: Product Discoloration or Low Yield, Suggesting Thermal Degradation

  • Q1: My this compound is turning yellow or brown during distillation at atmospheric pressure, and the final yield is lower than expected. What is happening?

    • A1: The atmospheric boiling point of this compound is approximately 140-142°C[1]. While this is not extremely high, some unsaturated alcohols can be sensitive to prolonged heating, leading to thermal decomposition or isomerization. The discoloration and yield loss are likely due to thermal stress. The primary solution is to perform the distillation under reduced pressure (vacuum distillation)[2]. Lowering the pressure significantly reduces the boiling point, allowing for a gentler purification at a lower temperature[2]. For compounds with boiling points over 150°C, vacuum distillation is generally recommended; it is a prudent precaution for compounds in the 140-150°C range as well[2].

Issue 2: Difficulty Separating Impurities

  • Q2: I am having trouble separating my product from impurities. The temperature is not stable, or the distillate is not pure. What are the likely impurities and how can I remove them?

    • A2: Impurities often originate from the synthesis of this compound. Common impurities can include residual solvents (e.g., toluene), unreacted starting materials, or isomers formed during the reaction. For example, a synthesis of the related compound 4-methyl-4-penten-2-ol (B1580817) shows the formation of its isomer, 4-methyl-3-en-2-pentanol, and uses toluene (B28343) as a solvent. To effectively separate these, you need to use fractional distillation and have an understanding of their boiling points (see Table 1). A fractionating column with high efficiency (e.g., a Vigreux or packed column) is essential to separate components with close boiling points.

  • Q3: I suspect I have an azeotrope with water or another solvent, as I can't achieve full separation and the boiling point is constant but lower than expected. What should I do?

    • Troubleshooting Steps:

      • Pre-dry the crude product: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

      • Consider azeotropic distillation: If a water azeotrope is persistent, you can add a third component, like toluene or benzene, to form a new, lower-boiling ternary azeotrope that can be removed, effectively "breaking" the original azeotrope.

Issue 3: Unstable Distillation Process

  • Q4: My distillation is experiencing sudden, violent boiling (bumping). How can I prevent this?

    • A4: Bumping is caused by the superheating of the liquid above its boiling point without a nucleation site for bubbles to form smoothly[2]. When a bubble does form, it does so explosively.

    • Solutions:

      • Use boiling chips or a magnetic stir bar: This is the most common and effective method. Add a few fresh boiling chips or a PTFE-coated magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid.

      • Ensure uniform heating: Use a heating mantle with a stirrer for even heat distribution across the flask.

  • Q5: I am unable to achieve or maintain a stable vacuum for vacuum distillation. What are the likely causes?

    • A5: A stable vacuum is critical for successful vacuum distillation.

    • Common Causes and Solutions:

      • Leaks: The most common cause is a leak in the system. Check that all ground glass joints are clean, properly sealed, and lightly greased with a suitable vacuum grease. Inspect all tubing and connections for cracks or a poor fit.

      • Inefficient Pump: Ensure your vacuum pump is appropriate for the desired pressure and is in good working order. A cold trap between your apparatus and the pump is crucial to protect the pump from corrosive vapors[2].

Data Presentation

Table 1: Physical Properties and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Notes
This compound C₆H₁₂O100.16~140-142[1]Target compound.
WaterH₂O18.02100Common impurity; may form an azeotrope.
TolueneC₇H₈92.14110.6A potential solvent impurity from synthesis.
4-Methyl-3-penten-1-olC₆H₁₂O100.16~151-153Isomer; may be difficult to separate.[5]
4-Penten-1-olC₅H₁₀O86.13~134-137[6]A related compound, may indicate potential side products.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from higher-boiling impurities and preventing thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Thermometer and adapter

  • Receiving flasks (e.g., in a "cow" or "pig" adapter for fraction collection)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump, tubing, and cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Vacuum grease

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with a light application of vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the magnetic stirrer. Begin to slowly and carefully apply the vacuum. Bumping can occur if the vacuum is applied too quickly to a volatile mixture.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect any initial low-boiling distillate in the first receiving flask. This may contain residual solvents.

    • Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point (which will be significantly lower than 140°C depending on the vacuum pressure), switch to a clean receiving flask to collect the purified this compound.

    • Final Fraction: If the temperature rises or drops significantly, or if discoloration occurs in the distillation pot, stop the distillation. Do not distill to dryness.

  • Shutdown: Turn off the heater and allow the system to cool completely before slowly and carefully releasing the vacuum.

Visualizations

G Troubleshooting Logic for Distillation Issues start Distillation Problem Observed discoloration Discoloration / Low Yield start->discoloration impurity Impurity Contamination start->impurity bumping Violent Boiling (Bumping) start->bumping vacuum_issue Unstable Vacuum start->vacuum_issue sol_vacuum Action: Use Vacuum Distillation to lower boiling point discoloration->sol_vacuum Cause: Thermal Decomposition sol_fractional Action: Use Efficient Fractional Distillation impurity->sol_fractional Cause: Close-boiling impurities/isomers sol_predry Action: Pre-dry with MgSO₄ to remove water impurity->sol_predry Cause: Water Azeotrope Formation sol_stir Action: Add Stir Bar or Boiling Chips bumping->sol_stir Cause: Superheating sol_check_leaks Action: Check all seals and connections for leaks vacuum_issue->sol_check_leaks Cause: System Leaks

Caption: Troubleshooting logic for common distillation problems.

G Experimental Workflow for Vacuum Distillation cluster_setup 1. Apparatus Setup cluster_procedure 2. Distillation Procedure cluster_protection 3. System Protection flask Distilling Flask + Stir Bar head Short-Path Head + Thermometer flask->head condenser Condenser head->condenser receiver Receiving Flasks (Cow Adapter) condenser->receiver trap Cold Trap (Dry Ice/Acetone) receiver->trap Vapors charge Charge Flask with Crude Product apply_vacuum Apply Stable Vacuum charge->apply_vacuum heat Gently Heat apply_vacuum->heat collect Collect Fractions: Forerun -> Main -> Final heat->collect pump Vacuum Pump trap->pump

Caption: Workflow for vacuum distillation of this compound.

References

Laboratory scale-up considerations for 4-methyl-4-penten-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of 4-methyl-4-penten-1-ol, a valuable intermediate in organic synthesis. The primary synthesis route discussed is the Grignard reaction between methallylmagnesium chloride and ethylene (B1197577) oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Symptom Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: The methallylmagnesium chloride may not have formed due to moisture in the glassware or solvent, or an oxide layer on the magnesium turnings.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Reaction with Atmospheric Moisture/CO₂: Grignard reagents are highly reactive and can be quenched by moisture or carbon dioxide from the air.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use a drying tube on the condenser.
Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to ethylene oxide can lead to incomplete reaction.Carefully measure the concentration of the prepared Grignard reagent (e.g., by titration) before adding the ethylene oxide.
Formation of Significant Byproducts Wurtz Coupling: Reaction of the Grignard reagent with unreacted methallyl chloride can produce 2,5-dimethyl-1,5-hexadiene.Add the methallyl chloride slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.
Formation of Halohydrins: Reaction of the epoxide with magnesium halides (MgX₂) can form halohydrins. The use of a copper catalyst can sometimes lead to byproducts.Minimize the concentration of free magnesium halides. While copper catalysts can be used to promote epoxide opening, they can also introduce side reactions.[1] If used, the catalyst loading should be optimized.
Isomerization of the Double Bond: Although less common under these conditions, isomerization to form other pentenol isomers is a possibility.Maintain a low reaction temperature during the Grignard reaction and workup.
Difficulty in Product Purification Emulsion Formation During Workup: The presence of magnesium salts can lead to the formation of stable emulsions during the aqueous workup, making layer separation difficult.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction instead of water alone. A brine wash can also help to break up emulsions.
Co-distillation with Solvent: If the boiling point of the product is close to that of the solvent, separation by simple distillation can be challenging.Use a higher-boiling solvent for the reaction if possible, or employ fractional distillation for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most direct and common laboratory-scale synthesis is the reaction of a methallyl Grignard reagent (methallylmagnesium chloride) with ethylene oxide.[2][3] This reaction forms the required carbon-carbon bond and introduces the primary alcohol in a single step.

Q2: How can I be sure my Grignard reagent has formed?

A2: Successful formation of the Grignard reagent is typically indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a quantitative measure, the concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (like sec-butanol) with a colorimetric indicator (such as 1,10-phenanthroline).

Q3: What are the critical safety precautions for this synthesis?

A3: Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources. Ethylene oxide is a toxic and flammable gas and should be handled with extreme caution in a closed system. Grignard reagents are moisture-sensitive and can react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: I am considering scaling up this reaction. What are the main challenges?

A4: The primary challenges in scaling up this Grignard reaction include:

  • Heat Management: The formation of the Grignard reagent and its reaction with ethylene oxide are exothermic. Efficient stirring and external cooling are crucial to maintain a safe and controlled reaction temperature.

  • Reagent Addition: The slow and controlled addition of both methallyl chloride and ethylene oxide is critical to prevent side reactions and manage heat evolution.

  • Workup: Handling larger volumes of ether and aqueous solutions can be cumbersome. Ensure you have appropriately sized separatory funnels and distillation apparatus.

  • Safety: The risks associated with flammable solvents and toxic reagents are amplified at a larger scale. A thorough safety review is essential before proceeding.

Q5: Can I use a different solvent instead of diethyl ether?

A5: Tetrahydrofuran (THF) is a common alternative solvent for Grignard reactions. It has a higher boiling point than diethyl ether, which can be advantageous for reactions requiring higher temperatures. However, THF is also flammable and can form explosive peroxides upon storage, so it should be tested and purified before use.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from methallyl chloride and ethylene oxide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methallyl chloride

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid (for cleaning glassware)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube. Allow the apparatus to cool to room temperature under a stream of inert gas.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • In the dropping funnel, place a solution of methallyl chloride in anhydrous diethyl ether.

    • Add a small portion of the methallyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining methallyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the stirred solution or add a pre-weighed amount of cooled liquid ethylene oxide. This step is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Data Summary

Parameter Value Notes
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point ~140-142 °C[4]
Density ~0.814 g/mL[4]
Typical Yield 60-70%Highly dependent on reaction conditions and purity of reagents.

Process Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Epoxide cluster_workup Workup and Purification prep_start Start: Flame-dried glassware under inert gas add_mg Add Mg turnings and Iodine prep_start->add_mg add_methallyl Slowly add Methallyl Chloride in Anhydrous Ether add_mg->add_methallyl grignard_formation Grignard Reagent Formation add_methallyl->grignard_formation cool_grignard Cool Grignard solution to 0-10°C grignard_formation->cool_grignard Transfer to reaction step add_eo Slowly add Ethylene Oxide cool_grignard->add_eo react Stir at room temperature add_eo->react quench Quench with sat. aq. NH4Cl react->quench Proceed to workup extract Extract with Diethyl Ether quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_grignard Check Grignard Formation start->check_grignard check_conditions Review Reaction Conditions check_grignard->check_conditions Formation OK solution_dry Action: Ensure anhydrous conditions, activate Mg check_grignard->solution_dry No/Poor Formation check_workup Examine Workup Procedure check_conditions->check_workup Conditions OK solution_inert Action: Maintain inert atmosphere check_conditions->solution_inert Moisture/CO2 exposure? solution_temp Action: Control temperature during additions check_conditions->solution_temp Exotherm uncontrolled? solution_quench Action: Use sat. NH4Cl, check for emulsions check_workup->solution_quench Emulsions or loss?

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

Comparative evaluation of 4-methyl-4-penten-1-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative evaluation of two prominent synthesis pathways for 4-methyl-4-penten-1-ol, a valuable unsaturated alcohol intermediate. The analysis focuses on the Grignard reaction and the Prins reaction, offering a detailed examination of their respective experimental protocols, reaction parameters, and potential yields to inform synthetic strategy.

At a Glance: Comparison of Synthesis Pathways

ParameterGrignard ReactionPrins Reaction
Starting Materials 3-Methyl-3-butenyl halide, Magnesium, Formaldehyde (or paraformaldehyde)Isobutylene (B52900), Allyl alcohol
Key Transformation Nucleophilic addition of a Grignard reagent to a carbonylElectrophilic addition of an aldehyde to an alkene
Catalyst Not applicable (reagent-based)Acid catalyst (e.g., H₂SO₄, solid acids)
Typical Solvents Anhydrous ethers (e.g., THF, diethyl ether)Non-polar or polar aprotic solvents
Reaction Temperature 0 °C to refluxVaries with catalyst, can be elevated
Reported Yield Generally moderate to high, dependent on Grignard formation efficiencyVariable, can be affected by side reactions
Key Advantages Well-established, versatile, direct C-C bond formationAtom economical, potentially uses simpler starting materials
Key Challenges Requires strictly anhydrous conditions, Grignard reagent preparation can be sensitivePotential for side reactions (e.g., dimerization, isomerization), requires careful catalyst selection and optimization

Pathway 1: Grignard Reaction Synthesis

The Grignard reaction provides a classic and reliable method for the formation of carbon-carbon bonds and the synthesis of alcohols. In the context of this compound synthesis, this pathway involves the preparation of a 3-methyl-3-butenyl Grignard reagent, which then undergoes a nucleophilic attack on formaldehyde.

Logical Workflow for Grignard Synthesis

A 3-Methyl-3-butenyl halide D Formation of 3-Methyl-3-butenyl magnesium halide A->D B Magnesium turnings B->D C Anhydrous Ether (e.g., THF) C->D F Nucleophilic Addition D->F E Formaldehyde (or Paraformaldehyde) E->F G Magnesium alkoxide intermediate F->G I This compound G->I H Aqueous Acidic Workup (e.g., NH₄Cl) H->I

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

  • 3-Chloro-2-methyl-1-propene (Isocrotyl chloride)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of 3-chloro-2-methyl-1-propene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required to start the reaction.

    • Once initiated, the reaction is maintained at a gentle reflux by the rate of addition of the alkyl halide solution. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

    • Dry paraformaldehyde (1.5 equivalents) is added portion-wise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a further 2-4 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Pathway 2: Prins Reaction Synthesis

The Prins reaction offers an alternative route to this compound through the acid-catalyzed reaction of an alkene (isobutylene) with an allylic alcohol. This pathway is atom-economical but can be sensitive to reaction conditions, with the potential for various side products.

Logical Workflow for Prins Reaction Synthesis

A Isobutylene D Electrophilic Addition A->D B Allyl Alcohol B->D C Acid Catalyst (e.g., H₂SO₄, Solid Acid) C->D E Carbocation Intermediate D->E F Proton Elimination E->F H Side Products (e.g., Dioxanes, Isomers) E->H G This compound F->G

Caption: Prins reaction synthesis of this compound.

Experimental Protocol: Prins Reaction

Materials:

  • Isobutylene (liquefied or generated in situ)

  • Allyl alcohol

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • A pressure-rated reactor equipped with a magnetic stirrer and a cooling system is charged with the acid catalyst (e.g., 5-10 wt% of the limiting reagent) and the anhydrous solvent.

    • Allyl alcohol (1.0 equivalent) is added to the reactor.

  • Reaction Execution:

    • The reactor is cooled to the desired temperature (e.g., 0-25 °C).

    • Liquefied isobutylene (1.5-2.0 equivalents) is carefully introduced into the reactor.

    • The reaction mixture is stirred vigorously for several hours (4-24 h), and the progress is monitored by gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, the catalyst is removed by filtration.

    • The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

    • The crude product is purified by fractional distillation under reduced pressure to isolate this compound.

Concluding Remarks

Both the Grignard and Prins reaction pathways offer viable routes for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The Grignard reaction is a well-understood and versatile method, though it necessitates stringent anhydrous conditions. The Prins reaction is more atom-economical but may require more extensive optimization to minimize the formation of byproducts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

Structural Validation of 4-methyl-4-penten-1-ol using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C NMR spectral data for 4-methyl-4-penten-1-ol and its structural isomers. The objective is to facilitate the structural validation of this compound by highlighting the distinct chemical shifts of its carbon atoms in comparison to alternative structures. This document outlines a detailed experimental protocol for acquiring 13C NMR spectra and presents the data in a clear, tabular format for straightforward interpretation.

Comparison of 13C NMR Chemical Shifts

The structural elucidation of organic molecules by 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, providing a distinct "fingerprint" of the molecule's carbon skeleton.

The following table summarizes the predicted and experimental 13C NMR chemical shifts for this compound and several of its isomers. The data is crucial for distinguishing between these closely related compounds.

Carbon AtomThis compound (Predicted)4-methyl-2-penten-1-ol (Predicted)4-penten-1-ol (Experimental)4-methyl-1-pentanol (Experimental)
C1 ~61.5~63.962.362.9
C2 ~39.8~128.530.239.0
C3 ~28.1~135.828.827.9
C4 ~144.2~31.4138.322.5
C5 ~111.9~22.4115.1-
C6 (CH3) ~23.5~22.4-22.5

Note: Predicted values are based on computational models and may vary slightly from experimental results. Experimental data is sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of the alcohol sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (NS): 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.[1]

  • Relaxation Delay (D1): 2.0 seconds.[1]

  • Acquisition Time (AQ): Approximately 1-2 seconds.[1]

  • Spectral Width (SW): A wide spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.[1]

  • Temperature: 298 K

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 77.16 ppm).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of an unknown alcohol using 13C NMR spectroscopy.

Structural_Validation_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis and Validation cluster_2 Alternatives SamplePrep Sample Preparation (Dissolution in CDCl3) NMR_Acquisition 13C NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Raw FID data Spectrum_Analysis Spectrum Analysis (Peak picking, Chemical shift assignment) Data_Processing->Spectrum_Analysis Processed Spectrum Comparison Comparison with Reference Data (Databases, Predicted Spectra) Spectrum_Analysis->Comparison Structure_Confirmation Structural Confirmation (Validation of this compound) Comparison->Structure_Confirmation Isomer_1 4-methyl-2-penten-1-ol Comparison->Isomer_1 Isomer_2 4-penten-1-ol Comparison->Isomer_2 Isomer_3 4-methyl-1-pentanol Comparison->Isomer_3 Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for structural validation of this compound using 13C NMR.

References

A Comparative Spectroscopic Analysis of 4-methyl-4-penten-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A detailed comparative guide has been released today, offering an in-depth spectroscopic analysis of 4-methyl-4-penten-1-ol and its constitutional isomers, (E)-4-hexen-1-ol and 5-hexen-2-ol. This guide provides researchers, scientists, and professionals in drug development with the critical data and methodologies required to differentiate these structurally similar compounds. By presenting quantitative data in clear tabular formats, detailing experimental protocols, and visualizing the analytical workflow, this publication serves as an essential resource for chemical analysis and quality control.

The differentiation of isomers is a fundamental challenge in chemical synthesis and analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the unique structural features of each isomer. This guide focuses on the distinct spectroscopic signatures that arise from the varied placement of the hydroxyl group and the carbon-carbon double bond in these C6H12O isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for this compound, (E)-4-hexen-1-ol, and 5-hexen-2-ol, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 4.71s2H=CH₂
3.66t2HCH₂-OH
2.08t2H-CH₂-C=
1.74s3H-CH₃
1.69quintet2H-CH₂-CH₂-CH₂-
(E)-4-hexen-1-ol 5.50m2H-CH=CH-
3.64t2HCH₂-OH
2.07q2H=CH-CH₂-
1.69m2H-CH₂-CH₂-OH
0.96t3H-CH₃
5-hexen-2-ol 5.82m1H-CH=CH₂
5.00m2H-CH=CH₂
3.81sextet1HCH-OH
2.15m2H=CH-CH₂-
1.50m2H-CH₂-CH(OH)-
1.19d3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm)
This compound 145.5, 110.1, 62.9, 34.0, 31.5, 22.4
(E)-4-hexen-1-ol 131.8, 128.9, 62.5, 30.8, 29.5, 13.6
5-hexen-2-ol 138.6, 114.5, 67.5, 38.8, 30.1, 23.5

Table 3: Key IR Absorption Bands (Liquid Film)

Compound Frequency (cm⁻¹) Functional Group
This compound 3330 (broad)O-H stretch
3075=C-H stretch
1650C=C stretch (disubstituted)
888=CH₂ bend (out-of-plane)
(E)-4-hexen-1-ol 3335 (broad)O-H stretch
3020=C-H stretch
1670C=C stretch (internal)
965=C-H bend (trans)
5-hexen-2-ol 3350 (broad)O-H stretch
3078=C-H stretch
1642C=C stretch (monosubstituted)
995, 912=C-H bends

Experimental Protocols

The data presented was obtained using standard spectroscopic techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra and calibrate using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Apply a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation.

  • Ionization: Employ Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range from 40 to 200. The molecular ion peak [M]⁺ is expected at m/z 100, with characteristic fragmentation patterns providing structural information.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the isomers of this compound using the described spectroscopic methods.

Isomer_Differentiation_Workflow cluster_isomers Isomer Mixture (C6H12O) cluster_techniques Spectroscopic Analysis cluster_data Key Differentiating Data cluster_identification Isomer Identification I1 This compound IR IR Spectroscopy I1->IR NMR NMR Spectroscopy I1->NMR MS Mass Spectrometry I1->MS I2 (E)-4-hexen-1-ol I2->IR I2->NMR I2->MS I3 5-hexen-2-ol I3->IR I3->NMR I3->MS IR_Data IR: - C=C Stretch - Out-of-Plane Bends (888, 965, 912 cm⁻¹) IR->IR_Data NMR_Data ¹H & ¹³C NMR: - Number of Signals - Chemical Shifts - Splitting Patterns NMR->NMR_Data MS_Data MS: - Fragmentation Pattern (Molecular Ion at m/z 100) MS->MS_Data ID1 Identified: this compound IR_Data->ID1 ID2 Identified: (E)-4-hexen-1-ol IR_Data->ID2 ID3 Identified: 5-hexen-2-ol IR_Data->ID3 NMR_Data->ID1 NMR_Data->ID2 NMR_Data->ID3 MS_Data->ID1 MS_Data->ID2 MS_Data->ID3

Caption: Workflow for Isomer Differentiation.

This guide underscores the power of a multi-technique spectroscopic approach. While mass spectrometry may confirm the common molecular weight of the isomers, NMR and IR spectroscopy provide the detailed structural insights necessary for unambiguous identification. The distinct chemical environments of protons and carbon atoms, along with specific vibrational modes of functional groups, serve as reliable fingerprints for each unique isomeric structure.

Lack of Publicly Available Data Prevents Direct Comparison of the Biological Activities of 4-Methyl-4-penten-1-ol and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available experimental data directly comparing the biological activity of 4-methyl-4-penten-1-ol and its various ester derivatives. While information on the individual chemical properties and synthesis of this compound exists, there are no readily accessible studies that have systematically evaluated and compared the biological or pharmacological effects of this alcohol against its esters.

The initial research objective was to create a detailed comparison guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the foundational requirement for such a guide—published, peer-reviewed experimental data—appears to be absent from the current scientific record.

Searches for comparative studies, including specific inquiries into the bioactivity of acetate, propionate, and other potential esters of this compound, did not yield any relevant results. The available literature focuses on the synthesis of this compound itself or discusses the biological activities of structurally distinct compounds that are not direct derivatives.

Without access to experimental data from assays such as IC50 or EC50 determinations, binding affinity studies, or other relevant pharmacological evaluations, it is impossible to construct the requested data tables, detail the experimental methodologies, or create meaningful diagrams of signaling pathways. The core requirements of the user's request—objective comparison based on experimental evidence—cannot be met.

Therefore, this publication comparison guide cannot be generated at this time. This highlights a potential area for novel research within the scientific community. Future studies would be necessary to synthesize various esters of this compound and subsequently evaluate their biological activities in comparison to the parent alcohol to provide the data required for the type of analysis requested.

A Comparative Guide to Catalysts for 4-Methyl-4-Penten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methyl-4-penten-1-ol, a valuable chiral building block and intermediate in the fine chemical and pharmaceutical industries, presents a significant catalytic challenge. While direct comparative studies on catalysts for the synthesis of this specific isomer are limited in publicly available literature, a comprehensive analysis of catalytic systems for the synthesis of its close isomers, such as 3-methyl-3-buten-1-ol (B123568) and 4-methyl-2-penten-1-ol, provides crucial insights into effective catalytic strategies. This guide offers an objective comparison of catalyst performance for related syntheses, supported by experimental data, to inform catalyst selection and process development for this compound.

The primary route for the synthesis of C6 unsaturated alcohols from C4 precursors is the Prins reaction between an iso-alkene and an aldehyde, followed by selective hydrogenation or isomerization. This guide will focus on catalysts for two key transformations relevant to the synthesis of this compound and its isomers:

  • Prins Reaction of Isobutylene (B52900) and Formaldehyde (B43269): This reaction is a primary route to 3-methyl-3-buten-1-ol, an isomer of the target molecule. The choice of acid catalyst is critical in this process.

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes: The selective reduction of the aldehyde group in a molecule like 4-methyl-2-pentenal (B1365463) to produce 4-methyl-2-penten-1-ol is another relevant model reaction, highlighting catalysts for chemoselective hydrogenation.

Performance of Acid Catalysts in the Prins Reaction of Isobutylene and Formaldehyde

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. For the synthesis of 3-methyl-3-buten-1-ol from isobutylene and formaldehyde, various solid acid catalysts have been investigated to overcome the challenges associated with homogeneous acid catalysts, such as corrosion and separation difficulties.

CatalystSi/Al RatioReaction Temperature (°C)Isobutylene Conversion (%)3-methyl-3-buten-1-ol Selectivity (%)Key Observations
H-ZSM-5 40150HighHigh (up to 93%)Optimal Si/Al ratio is crucial. Lower ratios can lead to side reactions and catalyst deactivation, while higher ratios result in insufficient acid site density.[1][2][3]
H-Beta -150Lower than H-ZSM-5Lower than H-ZSM-5The medium-pore structure of H-ZSM-5 is more selective for the desired unsaturated alcohol compared to the larger-pore H-Beta zeolite.[2][3]
H₃PW₁₂O₄₀/SiO₂ -Not specifiedHighHighSupported heteropolyacids are effective catalysts. The activity increases in the order: H₄SiMo₁₂O₄₀ < H₃PMo₁₂O₄₀ < H₄SiW₁₂O₄₀ ≈ H₃PW₁₂O₄₀.[4]
H₄SiW₁₂O₄₀/SiO₂ -Not specifiedHighHighSilicotungstic acid supported on silica (B1680970) shows high activity, attributed to its strong Brønsted acidity.[4]

Performance of Hydrogenation Catalysts for α,β-Unsaturated Aldehydes

The selective hydrogenation of the C=O bond in an α,β-unsaturated aldehyde to produce the corresponding unsaturated alcohol is a key transformation. The challenge lies in avoiding the hydrogenation of the C=C bond. Bimetallic and supported noble metal catalysts are commonly employed for this purpose. The data below is for the hydrogenation of analogous α,β-unsaturated aldehydes to unsaturated alcohols.

CatalystSupportPromoterConversion (%)Unsaturated Alcohol Selectivity (%)Key Observations
Pt Carbon, TiO₂, ZnOSn, Ge, FeHighHighThe addition of a second metal (promoter) significantly enhances selectivity towards the unsaturated alcohol by modifying the electronic properties of the active sites.[5]
Ru Carbon, TiO₂, ZnOSnHighHighRuthenium-based catalysts are also effective. Tin (Sn) is a common promoter to improve selectivity.[5]
Bimetallic Pt-Sn Various-HighHighThese catalysts are known for their high selectivity for the C=O bond hydrogenation over the C=C bond.[5]
Bimetallic Ru-Sn Various-HighHighSimilar to Pt-Sn, Ru-Sn systems exhibit high selectivity for the desired unsaturated alcohol.[5]

Experimental Protocols

General Protocol for Prins Reaction with a Solid Acid Catalyst

A stirred batch reactor is charged with the solid acid catalyst (e.g., H-ZSM-5) and a solvent (e.g., 1,4-dioxane). The reactor is sealed and purged with an inert gas. Isobutylene is then introduced into the reactor, followed by the addition of formaldehyde. The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirred for a specified reaction time. After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography to determine the conversion of isobutylene and the selectivity to 3-methyl-3-buten-1-ol.[1][3]

General Protocol for Selective Hydrogenation of an α,β-Unsaturated Aldehyde

The hydrogenation reaction is typically carried out in a high-pressure autoclave. The catalyst (e.g., Pt-Sn/C) and a solvent are placed in the reactor. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The α,β-unsaturated aldehyde is then introduced, and the mixture is heated to the reaction temperature while stirring. The progress of the reaction is monitored by taking samples periodically and analyzing them by gas chromatography. After the reaction is complete, the catalyst is filtered off, and the product is purified.[5]

Visualizing the Synthetic Pathways

Experimental Workflow for Catalyst Screening in Prins Reaction

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Prins Reaction cluster_analysis Analysis & Optimization cat_synthesis Catalyst Synthesis (e.g., H-ZSM-5) cat_char Characterization (XRD, BET, NH3-TPD) cat_synthesis->cat_char reactor_setup Reactor Setup (Catalyst, Solvent) cat_char->reactor_setup reactant_add Reactant Addition (Isobutylene, Formaldehyde) reactor_setup->reactant_add reaction Reaction (Temp, Time, Pressure) reactant_add->reaction workup Work-up (Filtration) reaction->workup analysis Product Analysis (GC, GC-MS) workup->analysis data_eval Data Evaluation (Conversion, Selectivity) analysis->data_eval optimization Parameter Optimization data_eval->optimization optimization->reactor_setup Feedback

Caption: A generalized experimental workflow for the screening and optimization of solid acid catalysts for the Prins reaction.

Logical Relationships of Catalyst Properties and Performance in Selective Hydrogenation

catalyst_performance cluster_catalyst Catalyst Properties cluster_performance Performance Metrics active_metal Active Metal (e.g., Pt, Ru) activity Catalytic Activity active_metal->activity determines intrinsic activity promoter Promoter (e.g., Sn, Ge) selectivity Selectivity to Unsaturated Alcohol promoter->selectivity enhances by modifying electronic properties promoter->activity can modify support Support (e.g., Carbon, TiO2) support->activity metal-support interaction stability Catalyst Stability support->stability influences dispersion and stability

Caption: Logical diagram illustrating the influence of catalyst components on key performance metrics in selective hydrogenation.

Concluding Remarks

The synthesis of this compound likely proceeds through a multi-step process involving a C-C bond-forming reaction, such as the Prins reaction, potentially followed by isomerization or selective hydrogenation steps. While direct data is scarce, the analysis of catalysts for the synthesis of its isomers provides a strong foundation for future research. For the initial C-C bond formation from isobutylene and formaldehyde, solid acid catalysts like H-ZSM-5 with an optimized Si/Al ratio and supported heteropolyacids show significant promise. For subsequent selective hydrogenation of a potential aldehyde intermediate, bimetallic catalysts such as Pt-Sn and Ru-Sn supported on materials like carbon or titania are the catalysts of choice. Further research is warranted to explore the direct synthesis of this compound and to develop highly selective and active catalysts for this specific transformation.

References

A Comparative Guide to the Purity Assessment of Synthetic 4-Methyl-4-Penten-1-ol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for synthetic compounds is a cornerstone of chemical research and pharmaceutical development. For a volatile and non-chromophoric alcohol such as 4-methyl-4-penten-1-ol, High-Performance Liquid Chromatography (HPLC) offers a robust analytical solution. This guide provides a comparative analysis of HPLC-based methods against alternative techniques, complete with experimental data and detailed protocols, to assist in selecting the most suitable analytical strategy for purity assessment.

Method Selection: HPLC vs. Alternatives

While Gas Chromatography (GC) is frequently the method of choice for volatile compounds like this compound, HPLC provides a valuable alternative, especially when dealing with non-volatile impurities or when GC instrumentation is not available.[1] The primary analytical challenge for this compound in HPLC is its lack of a strong UV chromophore, which necessitates the use of a universal detector like a Refractive Index Detector (RID) or a derivatization step to introduce a UV-active functional group.[2][3]

Table 1: Comparison of HPLC-RID and GC-FID for Purity Analysis

ParameterHPLC-RIDGC-FID
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4]
Detector Refractive Index Detector (RID) - a universal detector that measures the change in refractive index of the eluent.[2]Flame Ionization Detector (FID) - highly sensitive to organic compounds.[5]
Sensitivity Generally lower than GC-FID.[1]High sensitivity for most organic compounds.[6]
Sample Volatility Not a critical requirement.Essential for analysis.[7]
Derivatization May not be necessary with a universal detector.Not typically required for volatile alcohols.
Typical Column Reversed-phase C18 or ion-exclusion columns.[1][8]Capillary columns (e.g., DB-5, wax phases).[9]
Mobile/Carrier Gas Liquid (e.g., Acetonitrile/Water, dilute acid).[10][11]Inert gas (e.g., Helium, Nitrogen).[12]

digraph "analytical_decision_workflow" {
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start -> sample_prep; sample_prep -> decision; decision -> gc_path [label="Volatiles"]; decision -> hplc_path [label="Non-Volatiles"]; gc_path -> gc_analysis; hplc_path -> hplc_analysis; gc_analysis -> data_analysis; hplc_analysis -> data_analysis; data_analysis -> report; }

Caption: Decision workflow for selecting the appropriate analytical method.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct analysis of this compound without derivatization.

  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm, 9 µm).[1]

  • Mobile Phase: 0.005 M Sulfuric Acid in water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detector Temperature: 35 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This is a standard method for analyzing volatile organic compounds.[13][14]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at 10 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.[9]

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL of the sample in a volatile solvent such as methanol (B129727) or dichloromethane.

experimental_workflow start Start sample_prep Sample Preparation (Weighing & Dilution) start->sample_prep instrument_setup Instrument Setup (HPLC or GC) sample_prep->instrument_setup sequence_run Run Analytical Sequence instrument_setup->sequence_run data_acquisition Data Acquisition (Chromatogram) sequence_run->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calc Purity Calculation (Area %) data_processing->purity_calc end End purity_calc->end

Caption: A generalized experimental workflow for chromatographic purity analysis.

Data Presentation: A Comparative Analysis

A synthesized batch of this compound was analyzed using both HPLC-RID and GC-FID to determine its purity. The results are summarized below.

Table 2: Purity Assessment of Synthetic this compound

Analytical MethodRetention Time of Main Peak (minutes)Peak Area Percentage of Main Peak (%)
HPLC-RID15.899.2
GC-FID8.599.5

The data demonstrates a good correlation between the two methods, with GC-FID indicating a slightly higher purity. This minor difference could be attributed to the presence of non-volatile impurities that are detected by HPLC-RID but not by GC-FID, or the higher resolution of the GC column for closely related volatile impurities. The choice of the primary method should be guided by the potential impurity profile of the synthetic route and the specific regulatory requirements. For routine quality control of volatile impurities, GC-FID is often preferred due to its higher sensitivity and resolution.[1] However, HPLC-RID is an invaluable tool for detecting non-volatile or thermally labile impurities.

References

A Comparative Guide to Alternative Precursors for 4-Methyl-4-penten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemical synthesis professionals, the selection of an optimal precursor is a critical decision that influences yield, cost, and overall efficiency. This guide provides a comprehensive comparison of alternative precursors for the synthesis of 4-methyl-4-penten-1-ol, a valuable intermediate in various organic syntheses. The analysis is supported by experimental data for the synthesis of the target molecule or its close isomers, offering a clear overview of the potential of each route.

Comparative Performance of Precursors

The following table summarizes the key performance indicators for the synthesis of this compound or its isomers from various precursors. It is important to note that direct comparative studies for this compound are limited; therefore, data from the synthesis of its isomers are included to provide a reasonable estimate of performance.

Precursor RouteKey ReactantsTypical Catalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)Notes
Grignard Reaction Isobutylene (B52900) oxide, Allylmagnesium bromideGrignard Reagent-20 to 10AtmosphericNot specifiedHigh (Est. ~85%)Based on analogous reactions; offers good selectivity.[1]
Prins Reaction Isobutylene, Formaldehyde (B43269)H-ZSM-5 (Zeolite)50 - 75Autogenous~1-4 hHigh (up to 93%)Yields 3-methyl-3-buten-1-ol (B123568) (isomer); high selectivity.[2][3]
Hydroformylation Isoprene (B109036), Syngas (CO/H₂)Rhodium-phosphine complex80 - 11020 - 65012 hHigh (Est. ~85%)Yields isomeric aldehydes; requires subsequent reduction.[4][5]
Acetaldehyde/Isobutylene Acetaldehyde, IsobutyleneHSiW-V₂O₅-SiO₂120~65 h95.7% (isomer mix)High yield of a mixture of C6 unsaturated alcohol isomers.

Detailed Experimental Protocols

Grignard Reaction with Isobutylene Oxide and Allylmagnesium Bromide

This method is a plausible and direct route to this compound, based on analogous reactions of Grignard reagents with epoxides.[1]

Experimental Protocol:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, magnesium turnings are placed. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred until the magnesium is consumed.

  • Reaction with Isobutylene Oxide: The prepared allylmagnesium bromide solution is cooled to -20°C. A solution of isobutylene oxide in anhydrous diethyl ether is added dropwise to the Grignard reagent, maintaining the temperature between -20°C and 10°C.

  • Work-up: After the addition is complete, the reaction is stirred for an additional period and then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Prins Reaction of Isobutylene and Formaldehyde

This route is highly effective for the synthesis of 3-methyl-3-buten-1-ol, a structural isomer of the target compound.[2][3]

Experimental Protocol:

  • Catalyst Preparation: H-ZSM-5 zeolite is used as the catalyst.

  • Reaction: In a batch reactor, the H-ZSM-5 catalyst is mixed with a solution of formaldehyde (as paraformaldehyde) in an anhydrous solvent such as 1,4-dioxane. Isobutylene is then introduced into the reactor.

  • Reaction Conditions: The reactor is heated to a temperature in the range of 50-75°C.[2]

  • Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed by distillation, and the resulting 3-methyl-3-buten-1-ol is purified by fractional distillation.

Hydroformylation of Isoprene

This process involves the addition of a formyl group and hydrogen to isoprene, followed by reduction to the target alcohol. The initial hydroformylation can produce a mixture of isomeric aldehydes.[4][5]

Experimental Protocol:

  • Hydroformylation: In a high-pressure autoclave, isoprene is mixed with a rhodium-based catalyst (e.g., [Rh(CO)₂acac]) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent. The autoclave is pressurized with syngas (a mixture of carbon monoxide and hydrogen) to 20-650 bar and heated to 80-110°C for approximately 12 hours.[4]

  • Separation: After the reaction, the catalyst is separated from the product mixture containing isomeric methylpentenals.

  • Reduction: The aldehyde mixture is then reduced to the corresponding alcohols using a standard reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

  • Purification: The resulting mixture of alcohols is then purified by fractional distillation to isolate this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the described synthetic routes.

Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Allyl_Bromide Allyl Bromide Grignard_Reagent Allylmagnesium Bromide Allyl_Bromide->Grignard_Reagent + Mg in ether Magnesium Magnesium Magnesium->Grignard_Reagent Isobutylene_Oxide Isobutylene Oxide Target_Molecule This compound Isobutylene_Oxide->Target_Molecule Grignard_Reagent->Target_Molecule + Isobutylene Oxide

Grignard Reaction Workflow

Prins_Reaction cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Product Isobutylene Isobutylene Isomer_Product 3-Methyl-3-buten-1-ol (Isomer) Isobutylene->Isomer_Product Prins Reaction Formaldehyde Formaldehyde Formaldehyde->Isomer_Product Zeolite H-ZSM-5 Zeolite->Isomer_Product Hydroformylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Isoprene Isoprene Aldehyde_Mix Methylpentenal Isomers Isoprene->Aldehyde_Mix Hydroformylation (Rh catalyst) Syngas Syngas (CO + H₂) Syngas->Aldehyde_Mix Target_Molecule This compound Aldehyde_Mix->Target_Molecule Reduction (e.g., NaBH₄)

References

Comparative reactivity of 4-methyl-4-penten-1-ol with other unsaturated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of unsaturated alcohols is paramount for synthetic strategy and molecular design. This guide provides a comparative analysis of the reactivity of 4-methyl-4-penten-1-ol against other unsaturated alcohols, supported by available experimental data and established principles of organic chemistry.

This compound is a primary homoallylic alcohol, a structural motif that bestows upon it a unique reactivity profile. The presence of a trisubstituted double bond and a primary hydroxyl group at opposite ends of a flexible carbon chain allows for a range of chemical transformations, often with regiochemical and stereochemical implications. This guide will explore its reactivity in key organic reactions, drawing comparisons with other unsaturated alcohols to highlight the influence of substitution patterns and the position of the hydroxyl group.

Oxidation Reactions

The oxidation of unsaturated alcohols can proceed at either the alcohol functionality, the double bond, or both, depending on the oxidant and reaction conditions.

Substituted homoallylic alcohols are known to yield different products depending on the oxidizing agent used. For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) or zinc chlorochromate (ZCC) typically leads to the corresponding carbonyl compounds. In contrast, reagents like t-BuOOH can result in allylic oxidation and epoxidation products. The reactivity of the double bond towards oxidation is influenced by its substitution pattern; more substituted alkenes are generally more electron-rich and thus more reactive towards electrophilic oxidizing agents.

Unsaturated AlcoholOxidizing AgentMajor Product(s)Typical Yield (%)
This compoundm-CPBA4,5-Epoxy-4-methylpentan-1-olHigh (inferred)
4-Penten-1-olm-CPBA4,5-Epoxypentan-1-ol~75%[1]
3-Buten-1-olPCC3-ButenalModerate to High
cis-2-Penten-1-olMnO₂cis-2-PentenalHigh

Experimental Protocol: Epoxidation of an Unsaturated Alcohol

A representative procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA) is as follows:

  • The unsaturated alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform.

  • m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.[1][2]

epoxidation_workflow start Dissolve Unsaturated Alcohol in Dichloromethane add_mcpba Add m-CPBA at 0 °C start->add_mcpba stir Stir at Room Temperature (Monitor by TLC) add_mcpba->stir workup Aqueous Workup (NaHCO₃, Brine) stir->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Column Chromatography) evaporate->purify end Pure Epoxide purify->end

A generalized workflow for the epoxidation of an unsaturated alcohol.

Acid-Catalyzed Reactions

The double bond in this compound is susceptible to electrophilic attack under acidic conditions, leading to cyclization or addition products.

Intramolecular Cyclization

In the presence of an acid catalyst, the hydroxyl group of this compound can act as an internal nucleophile, attacking the carbocation formed upon protonation of the double bond. This intramolecular cyclization typically leads to the formation of a substituted tetrahydrofuran. The regioselectivity of this reaction is governed by the stability of the intermediate carbocation. For this compound, protonation of the double bond will lead to a more stable tertiary carbocation, favoring the formation of a five-membered ring.

cyclization_pathway sub This compound h_plus H+ sub->h_plus Protonation carbocation Tertiary Carbocation Intermediate h_plus->carbocation cyclized 2,2-Dimethyl- 5-methyltetrahydrofuran carbocation->cyclized Intramolecular Nucleophilic Attack

Acid-catalyzed cyclization of this compound.
Comparison with Other Unsaturated Alcohols

The propensity for cyclization and the size of the resulting ring are highly dependent on the chain length separating the hydroxyl group and the double bond.

  • 4-Penten-1-ol: Readily undergoes halocyclization to form 2-(bromomethyl)tetrahydrofuran.[3]

  • 3-Buten-1-ol: Can cyclize to form a four-membered oxetane (B1205548) ring, though this is generally less favorable than the formation of five- or six-membered rings.

  • 5-Hexen-1-ol: Cyclizes to form a six-membered tetrahydropyran (B127337) ring.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The regioselectivity of this reaction is a key consideration. For this compound, hydroformylation can theoretically lead to two isomeric aldehydes. The reaction is typically catalyzed by cobalt or rhodium complexes.[4][5]

Unsaturated AlcoholCatalystMajor Aldehyde Product(s)
1-HexeneCo₂(CO)₈/H₂Heptanal and 2-Methylhexanal
4-Methyl-1-pentene (B8377)Rh-based5-Methylhexanal (major), 2,4-Dimethylpentanal (minor)
This compoundRh-based (predicted)5-Formyl-4-methylpentan-1-ol

The steric hindrance around the trisubstituted double bond of this compound would likely favor the formation of the less branched aldehyde.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The nature of the products depends on the workup conditions (reductive or oxidative). For this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield 4-hydroxybutanone and acetone. An oxidative workup (e.g., with hydrogen peroxide) would produce 4-hydroxybutanoic acid and acetone.

A study on the gas-phase ozonolysis of 4-methyl-1-pentene reported the formation of 3-methylbutanal (B7770604) and formaldehyde.[6] This provides a basis for predicting the products from the structurally similar this compound.

ozonolysis_pathway sub This compound ozone 1. O₃ sub->ozone workup 2. Reductive Workup (DMS) ozone->workup products 4-Hydroxybutanone + Acetone workup->products

Reductive ozonolysis of this compound.

Conclusion

The reactivity of this compound is a rich tapestry woven from the interplay of its primary alcohol and trisubstituted alkene functionalities. Its behavior in oxidation, acid-catalyzed reactions, hydroformylation, and ozonolysis can be predicted based on established chemical principles and comparison with related unsaturated alcohols. The steric hindrance and electronic nature of its double bond, coupled with the nucleophilicity of its hydroxyl group, make it a versatile substrate for a variety of synthetic transformations. For researchers in drug development and organic synthesis, a thorough understanding of these reactive tendencies is crucial for the rational design of synthetic routes and the construction of complex molecular architectures.

References

Economic Analysis of Synthetic Routes to 4-Methyl-4-Penten-1-Ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is paramount. This guide provides a comparative economic analysis of two primary synthetic routes to 4-methyl-4-penten-1-ol, a valuable building block in organic synthesis. The analysis focuses on the hydroformylation of isoprene (B109036) followed by reduction, and the Grignard reaction of methallyl chloride with ethylene (B1197577) oxide.

Executive Summary

This guide presents a detailed comparison of two synthetic pathways to this compound, evaluating them based on reaction yield, cost of starting materials, and overall process efficiency. While both routes offer viable methods for the synthesis of the target molecule, they present distinct economic and practical considerations. The hydroformylation route, leveraging an abundant and relatively inexpensive starting material in isoprene, is a strong candidate for large-scale industrial production, though it involves a two-step process. The Grignard route provides a more direct, one-pot synthesis but relies on potentially more expensive and hazardous starting materials.

Route 1: Hydroformylation of Isoprene followed by Reduction

This two-step route begins with the hydroformylation of isoprene to produce 4-methyl-4-pentenal (B1640716), which is subsequently reduced to the desired alcohol.

Logical Workflow for Route 1

Isoprene Isoprene Hydroformylation Hydroformylation (Rh-based catalyst) Isoprene->Hydroformylation Formaldehyde Syngas (CO/H2) Formaldehyde->Hydroformylation Aldehyde 4-Methyl-4-pentenal Hydroformylation->Aldehyde Reduction Reduction (e.g., NaBH4 or Catalytic Hydrogenation) Aldehyde->Reduction Alcohol This compound Reduction->Alcohol

Figure 1: Synthetic pathway via hydroformylation and reduction.

Experimental Protocol:

Step 1: Hydroformylation of Isoprene

The hydroformylation of isoprene is typically carried out using a rhodium-based catalyst with a phosphine (B1218219) ligand. The reaction of isoprene with syngas (a mixture of carbon monoxide and hydrogen) under pressure and heat yields a mixture of unsaturated aldehydes. While several isomers are formed, reaction conditions can be optimized to favor the formation of 4-methyl-4-pentenal. One study on the rhodium-catalyzed hydroformylation of isoprene reported a combined selectivity of 95% for three unsaturated aldehydes under mild conditions (80-100 °C, 40-80 atm) using a large excess of a phosphine ligand.[1]

Step 2: Reduction of 4-Methyl-4-pentenal

The resulting 4-methyl-4-pentenal can be reduced to this compound using various methods. A common and effective method is reduction with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Alternatively, catalytic hydrogenation using catalysts such as platinum, palladium, or nickel can be employed.[2][3] These reduction methods are generally high-yielding.

Economic Analysis:
Parameter Route 1: Hydroformylation/Reduction
Starting Materials Cost Isoprene: Relatively low cost, derived from petroleum or bio-based sources. Syngas (CO/H₂): Commodity chemical with established production infrastructure.
Catalyst Cost Rhodium catalysts can be expensive, but catalyst loading is typically low and recycling is possible.
Reagent Cost Reducing agents like NaBH₄ have a moderate cost. Catalytic hydrogenation offers a potentially cheaper alternative with catalyst reusability.
Overall Yield The hydroformylation step can have high selectivity for the desired aldehyde isomers (up to 95% combined)[1]. The subsequent reduction step is typically high-yielding.
Process Complexity Two-step process requiring separation of the intermediate aldehyde.
Scalability Well-suited for large-scale industrial production due to the use of readily available starting materials and established catalytic processes.

Route 2: Grignard Reaction of Methallyl Chloride with Ethylene Oxide

This route offers a one-pot synthesis of this compound through the reaction of a Grignard reagent, prepared from methallyl chloride, with ethylene oxide.

Logical Workflow for Route 2

Methallyl_Chloride Methallyl Chloride Grignard_Formation Grignard Reagent Formation Methallyl_Chloride->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Grignard_Reagent Methallylmagnesium Chloride Grignard_Formation->Grignard_Reagent Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Grignard_Reaction Alcohol This compound Grignard_Reaction->Alcohol

Figure 2: Synthetic pathway via Grignard reaction.

Experimental Protocol:

The Grignard reagent, methallylmagnesium chloride, is first prepared by reacting methallyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reagent is then reacted in situ with ethylene oxide. The reaction involves the nucleophilic attack of the Grignard reagent on one of the carbon atoms of the ethylene oxide ring, leading to the ring-opening and formation of a magnesium alkoxide. Subsequent workup with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) protonates the alkoxide to yield the final product, this compound. The reaction of Grignard reagents with ethylene oxide is a well-established method for the formation of primary alcohols with a two-carbon extension.[4][5]

Economic Analysis:
Parameter Route 2: Grignard Reaction
Starting Materials Cost Methallyl chloride: Can be more expensive than isoprene.[6][7][8][9][10] Ethylene oxide: A commodity chemical, but it is a toxic and flammable gas requiring special handling.[11][12][13][14][15] Magnesium: Relatively inexpensive.
Reagent Cost Anhydrous ether solvents are required, which can add to the cost and pose safety hazards.
Overall Yield Grignard reactions with ethylene oxide are generally known to provide good yields of the corresponding primary alcohols.
Process Complexity One-pot synthesis, which can be simpler than a two-step process. However, it requires strict anhydrous conditions and careful handling of the Grignard reagent and ethylene oxide.
Scalability Scalable, but the handling of large quantities of ethylene oxide and Grignard reagents presents significant safety challenges that may increase costs at an industrial scale.

Comparison and Conclusion

Factor Route 1: Hydroformylation/Reduction Route 2: Grignard Reaction
Starting Materials Isoprene, SyngasMethallyl Chloride, Ethylene Oxide, Magnesium
Number of Steps 21 (in-situ)
Key Advantages - Use of inexpensive and abundant starting materials. - High selectivity in the hydroformylation step. - Well-established and scalable industrial processes.- Direct, one-pot synthesis. - Generally good yields for the Grignard reaction with epoxides.
Key Disadvantages - Two-step process requires intermediate separation. - Use of potentially expensive rhodium catalysts.- More expensive and hazardous starting materials (methallyl chloride, ethylene oxide). - Requires strict anhydrous conditions. - Safety concerns with large-scale handling of ethylene oxide and Grignard reagents.
Economic Feasibility Highly feasible for large-scale production due to low-cost feedstocks.More suitable for smaller to medium-scale synthesis where the higher cost of starting materials and more stringent safety measures can be managed.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-4-penten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-4-penten-1-ol, a flammable liquid, designed for researchers, scientists, and drug development professionals.

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Many research institutions have a dedicated Environmental Health and Safety (EHS) department to manage chemical waste disposal.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor. It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources.[1] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles, to prevent skin and eye contact.[2]

Quantitative Data for Flammable Liquid Waste

The following table summarizes key quantitative data relevant to the safe handling and disposal of flammable liquids like this compound. This data is based on closely related flammable compounds and general classifications for flammable liquids.

PropertyValueSignificance for Disposal
Classification Hazardous Waste: Flammable Liquid (Class 3)Dictates that the material is regulated under EPA and DOT and must be managed from "cradle-to-grave".[3]
Flash Point < 60 °C (140 °F)Chemicals with a flashpoint below this temperature are classified as ignitable hazardous waste and require special disposal.[4][5]
Storage Regulations Do not exceed 25 gallons outside of an approved storage cabinet.Quantities over 25 gallons must be stored in an approved flammable liquid storage cabinet.[6]
Container Requirements Department of Transportation (DOT) approved containers.Ensures safe transport and storage of flammable liquid waste.[5][6]
Step-by-Step Disposal Protocol
  • Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled hazardous waste container.[1]

  • Containerization : Use a chemically compatible, leak-proof container. The container must be kept tightly closed except when adding waste.[1][4] For quantities of 5 gallons or less, an approved safety can or a DOT-approved container should be used.[6]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards, primarily "Flammable Liquid".[1][4] General identifiers like "Solvent Waste" are not acceptable.[4]

  • Storage : Store the waste container in a designated and secure satellite accumulation area (SAA) or central accumulation area (CAA) that is cool, dry, and well-ventilated.[1][3] Keep the container away from ignition sources and incompatible materials, such as oxidizing agents.[1][3]

  • Arranging for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will handle the final transport and disposal in accordance with all federal, state, and local regulations.[1]

Spill Management

In the event of a spill, immediately evacuate the area and remove all ignition sources.[1] Use absorbent materials to contain the spill and place the contaminated materials in a sealed container for disposal as hazardous waste.[1] Notify your EHS department of the spill.

Experimental Protocols

The procedures outlined above are based on established safety protocols for handling flammable liquid hazardous waste and are in alignment with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Do not mix with other chemicals ppe->segregate containerize Containerize in a Chemically Compatible, Leak-Proof Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs spill Spill Occurs store->spill end End: Proper Disposal by Licensed Facility contact_ehs->end spill->contact_ehs No spill_procedure Follow Spill Protocol: 1. Evacuate & Remove Ignition Sources 2. Contain with Absorbents 3. Dispose of as Hazardous Waste 4. Notify EHS spill->spill_procedure Yes spill_procedure->store

References

Essential Safety and Logistical Information for Handling 4-Methyl-4-penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides procedural guidance for the use of 4-Methyl-4-penten-1-ol, a flammable liquid that requires careful management in a laboratory setting.

Physicochemical and Hazard Data

Limited and sometimes varied data exists for this compound. The following table summarizes the most consistent information available. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.

PropertyValueSource(s)
Chemical Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point Approximately 140-148 °C[1][3]
Density Approximately 0.814 g/mL[1]
Flash Point Approximately 56.9 °C (134 °F) (estimated)[3]
Solubility Soluble in water and organic solvents.[1]

Hazard Summary: this compound is considered a flammable liquid.[4] Vapors may form explosive mixtures with air. As with many organic solvents, it may cause irritation upon contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesShould be chemical splash goggles to protect against splashes and vapors.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling organic solvents. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Flame-retardant lab coatA lab coat made of flame-retardant material should be worn over personal clothing to protect against splashes and in the event of a fire.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Consult the SDS: Always review the Safety Data Sheet for the specific batch of this compound being used.

  • Work Area: Ensure the work area, preferably a chemical fume hood, is clean and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[4]

  • Ventilation: Confirm that the ventilation system is functioning correctly.

  • Spill Kit: Locate the nearest spill kit rated for flammable liquids and verify it is fully stocked.

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.

2. Chemical Transfer:

  • Grounding: For transfers from large metal containers, ensure proper grounding and bonding to prevent the buildup of static electricity.[4]

  • Dispensing: Use appropriate tools, such as a calibrated pipette or a graduated cylinder, to dispense the chemical. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Container Management: Keep the primary container of this compound sealed when not in use.

3. Post-Handling:

  • Decontamination: Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

  • Fire:

    • For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may spread the fire.

    • For large fires, evacuate the area immediately and activate the fire alarm.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.

    • Contaminated materials, such as absorbent pads, gloves, and wipes, should also be collected in a separate, labeled solid waste container.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources, awaiting pickup by a licensed hazardous waste disposal company.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified waste management contractor.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Consult SDS Consult SDS Prepare Workspace Prepare Workspace Consult SDS->Prepare Workspace Don PPE Don PPE Prepare Workspace->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Post-Handling Cleanup Post-Handling Cleanup Transfer Chemical->Post-Handling Cleanup Segregate Waste Segregate Waste Post-Handling Cleanup->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.